molecular formula C10H11BrClNO2 B582134 tert-Butyl 3-bromo-6-chloropicolinate CAS No. 1235036-15-3

tert-Butyl 3-bromo-6-chloropicolinate

Cat. No.: B582134
CAS No.: 1235036-15-3
M. Wt: 292.557
InChI Key: JKGXLKXQUDHRLL-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-6-chloropicolinate is a high-value halogenated picolinate derivative engineered for advanced synthetic applications. Its primary research value lies in its role as a versatile chemical building block, particularly in the construction of complex molecules for pharmaceutical and agrochemical development . The compound's structure features both bromine and chlorine substituents on the pyridine ring, which act as orthogonal reactive sites, enabling sequential cross-coupling reactions. This makes it a key precursor in metal-catalyzed reactions, including Suzuki and Buchwald-Hartwig couplings, for the efficient formation of carbon-carbon and carbon-nitrogen bonds . In pharmaceutical research, this reagent is utilized as an intermediate in the development of Active Pharmaceutical Ingredients (APIs), where the picolinate core can be functionalized to impart specific pharmacological properties . Furthermore, its application extends to agrochemical research, where its halogenated structure is leveraged to create novel herbicides and pesticides with enhanced reactivity and efficacy . The tert-butyl ester group offers strategic advantages in synthesis, providing steric bulk that can protect the carboxylate functionality during transformations elsewhere on the ring, and can be readily cleaved under mild acidic conditions to reveal the free carboxylic acid for further derivatization . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-bromo-6-chloropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO2/c1-10(2,3)15-9(14)8-6(11)4-5-7(12)13-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGXLKXQUDHRLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732098
Record name tert-Butyl 3-bromo-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235036-15-3
Record name tert-Butyl 3-bromo-6-chloropyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to tert-Butyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 3-bromo-6-chloropicolinate, a key building block in modern synthetic chemistry. Below you will find its chemical properties, synthesis, and applications, with a focus on its role in the development of novel pharmaceuticals.

Core Chemical and Physical Properties

This compound is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern allows for selective functionalization, making it a valuable reagent in the construction of complex molecular architectures.[1]

PropertyValueSource
CAS Number 1235036-15-3[2]
Molecular Formula C₁₀H₁₁BrClNO₂[2]
Molecular Weight 292.56 g/mol [3]
Physical Form Solid[2]
Purity Typically ≥97%[2]
Storage Conditions Inert atmosphere, 2-8°C[2]
IUPAC Name tert-butyl 3-bromo-6-chloro-2-pyridinecarboxylate[2]

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process starting from 3-bromo-6-chloropyridine. The first step involves the formation of the corresponding picolinic acid, which is then esterified with tert-butanol.

Step 1: Synthesis of 3-bromo-6-chloropicolinic acid

A common route to 3-bromo-6-chloropicolinic acid involves the oxidation of 3-bromo-6-chloropyridine, followed by cyanation and subsequent hydrolysis.

Experimental Protocol:

This protocol is based on a patented synthesis method for 3-bromo-6-chloropyridyl-2-formic acid.

Materials:

  • 3-bromo-6-chloropyridine

  • Urea peroxide

  • Trifluoroacetic anhydride

  • Trimethylsilyl cyanide

  • Triethylamine

  • Sulfuric acid

Procedure:

  • Oxidation: 3-bromo-6-chloropyridine is oxidized using urea peroxide and trifluoroacetic anhydride to yield 3-bromo-6-chloropyridine N-oxide.

  • Cyanation: The N-oxide is then reacted with trimethylsilyl cyanide and triethylamine to introduce a cyano group at the 2-position, forming 3-bromo-6-chloro-2-cyanopyridine.

  • Hydrolysis: The resulting 2-cyano derivative is hydrolyzed with sulfuric acid to produce 3-bromo-6-chloropicolinic acid.

Synthesis_of_Precursor cluster_oxidation Step 1: Oxidation cluster_cyanation Step 2: Cyanation cluster_hydrolysis Step 3: Hydrolysis 3-bromo-6-chloropyridine 3-bromo-6-chloropyridine Urea peroxide Urea peroxide Trifluoroacetic anhydride Trifluoroacetic anhydride N-oxide 3-bromo-6-chloropyridine N-oxide Trimethylsilyl cyanide Trimethylsilyl cyanide Triethylamine Triethylamine 2-cyano 3-bromo-6-chloro-2-cyanopyridine Sulfuric acid Sulfuric acid Picolinic acid 3-bromo-6-chloropicolinic acid

Synthesis of 3-bromo-6-chloropicolinic acid

Step 2: Esterification with tert-Butanol

The carboxylic acid is then esterified with tert-butanol to yield the final product. Due to the steric hindrance of the tert-butyl group, direct Fischer esterification can be challenging. An alternative is the use of coupling agents or the formation of an acid chloride followed by reaction with tert-butanol.

Experimental Protocol (General Method):

This is a general procedure for the esterification of carboxylic acids with tert-butanol and can be adapted for 3-bromo-6-chloropicolinic acid.

Materials:

  • 3-bromo-6-chloropicolinic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC) or a similar coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve 3-bromo-6-chloropicolinic acid in anhydrous DCM.

  • Add DMAP (catalytic amount) and tert-butanol to the solution.

  • Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification Reactants 3-bromo-6-chloropicolinic acid tert-Butanol DMAP Solvent Anhydrous DCM Coupling Agent DCC in DCM Reaction Stir overnight at RT Filtration Filter to remove DCU Washing Wash with H₂O and brine Drying Dry over Na₂SO₄ Purification Column Chromatography Product This compound

General Esterification Workflow

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of pharmaceutical compounds. The bromine and chlorine atoms provide two distinct handles for cross-coupling reactions, allowing for the sequential and selective introduction of different substituents. The tert-butyl ester group can serve as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions.

Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the 3-position.

Experimental Protocol (General Method):

This is a general protocol for the Suzuki-Miyaura coupling of aryl bromides and can be adapted for this compound.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • In a reaction vessel, combine this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Coupling_Catalytic_Cycle Pd(0) Pd(0)L₂ OxAdd Oxidative Addition Pd(0)->OxAdd Complex1 Ar-Pd(II)L₂(Br) OxAdd->Complex1 Transmetalation Transmetalation Complex1->Transmetalation Complex2 Ar-Pd(II)L₂(Ar') Transmetalation->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd(0) Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX tert-Butyl 3-bromo-6-chloropicolinate ArX->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed).[2]

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P330 (Rinse mouth).[2]

  • GHS Pictogram: GHS07 (Exclamation mark).[2]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

This guide provides a foundational understanding of this compound for professionals in the fields of chemical research and drug development. Its utility as a synthetic intermediate, particularly in cross-coupling reactions, underscores its importance in the creation of novel and complex molecules.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a potential synthetic pathway for tert-butyl 3-bromo-6-chloropicolinate, a valuable halogenated pyridine derivative utilized in the synthesis of pharmaceuticals and agrochemicals.[1] The synthesis is presented as a two-step process commencing from 3-bromo-6-chloropyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Pathway Overview

The synthesis of this compound can be achieved in two primary stages:

  • Synthesis of 3-bromo-6-chloropicolinic acid: This intermediate is prepared from 3-bromo-6-chloropyridine through an oxidation and subsequent hydrolysis sequence. A patented method describes the oxidation to an oxynitride, followed by cyanation and hydrolysis.[2][3]

The overall synthetic scheme is depicted below:

Synthesis_Pathway A 3-bromo-6-chloropyridine B 3-bromo-6-chloropyridine oxynitride A->B Urea peroxide, trifluoroacetic anhydride C 3-bromo-6-chloropyridyl-2-cyanide B->C Trimethylsilyl cyanide, triethylamine D 3-bromo-6-chloropicolinic acid C->D H2SO4, H2O (Hydrolysis) E This compound D->E Di-tert-butyl dicarbonate (Boc2O), DMAP, CH2Cl2 (Representative Method)

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following tables summarize the quantitative data for each key step of the synthesis.

Table 1: Synthesis of 3-bromo-6-chloropicolinic acid

ParameterValueReference
Starting Material3-bromo-6-chloropyridine[2][3]
Key ReagentsUrea peroxide, trifluoroacetic anhydride, trimethylsilyl cyanide, sulfuric acid[2][3]
SolventChloroform[3]
Reaction Temperature10 °C (Oxidation)[3]
Reaction Time10 hours (Oxidation)[3]
Overall YieldNot explicitly stated

Table 2: Representative Esterification of 3-bromo-6-chloropicolinic acid

ParameterValueReference
Starting Material3-bromo-6-chloropicolinic acid
Key ReagentsDi-tert-butyl dicarbonate (Boc2O), 4-Dimethylaminopyridine (DMAP)[4]
SolventDichloromethane (CH2Cl2)[4]
Reaction TemperatureRoom Temperature[4]
Reaction Time2-16 hours (typical)
Typical YieldHigh (often >90%)[4]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis.

Synthesis of 3-bromo-6-chloropicolinic acid

This procedure is based on the method described in patent CN102659588A.[2][3]

Step 1: Oxidation to 3-bromo-6-chloropyridine oxynitride

  • Under an inert atmosphere and with ice bath cooling, dissolve 3-bromo-6-chloropyridine (1.0 eq.) and urea peroxide (2.1 eq.) in chloroform.

  • Slowly add trifluoroacetic anhydride (2.0 eq.) to the mixture.

  • Stir the reaction mixture at 10 °C for 10 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 40 minutes.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-6-chloropyridine oxynitride.

Step 2: Cyanation to 3-bromo-6-chloropyridyl-2-cyanide

  • Dissolve the 3-bromo-6-chloropyridine oxynitride from the previous step in a suitable aprotic solvent.

  • Add triethylamine followed by trimethylsilyl cyanide.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water, extracting with an organic solvent, washing the combined organic layers, drying, and concentrating to yield the crude cyanide product.

Step 3: Hydrolysis to 3-bromo-6-chloropicolinic acid

  • Add the crude 3-bromo-6-chloropyridyl-2-cyanide to a solution of concentrated sulfuric acid and water.

  • Heat the mixture to reflux for 2.5 to 4 hours.

  • Cool the reaction mixture and adjust the pH to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain 3-bromo-6-chloropicolinic acid.[3]

Representative Protocol for the Synthesis of this compound

This is a representative procedure for the tert-butylation of a carboxylic acid using di-tert-butyl dicarbonate (Boc2O) and is a common and effective method.[4]

  • In a dry flask under an inert atmosphere, suspend 3-bromo-6-chloropicolinic acid (1.0 eq.) in anhydrous dichloromethane (CH2Cl2).

  • Add 4-dimethylaminopyridine (DMAP) (1.2 eq.).

  • Add di-tert-butyl dicarbonate (Boc2O) (1.2 eq.) portion-wise to the stirring mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with CH2Cl2 and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.

Experimental_Workflow cluster_acid Synthesis of 3-bromo-6-chloropicolinic acid cluster_ester Esterification to this compound A1 Reaction Setup: 3-bromo-6-chloropyridine, reagents, solvent A2 Oxidation Reaction A1->A2 A3 Cyanation Reaction A2->A3 A4 Hydrolysis A3->A4 A5 Work-up and Isolation A4->A5 A6 Purification and Characterization A5->A6 B1 Reaction Setup: Acid, Boc2O, DMAP, CH2Cl2 A6->B1 Isolated Intermediate B2 Esterification Reaction B1->B2 B3 Aqueous Work-up B2->B3 B4 Purification by Chromatography B3->B4 B5 Final Product Characterization B4->B5

Caption: General experimental workflow for the synthesis of the target compound.

Disclaimer: The provided experimental protocols are based on published literature and general synthetic methodologies. These reactions should only be performed by qualified chemists in a well-equipped laboratory, with appropriate safety precautions in place. Reaction conditions may require optimization for scale-up and to achieve desired purity and yield.

References

Spectroscopic Analysis of tert-Butyl 3-bromo-6-chloropicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-bromo-6-chloropicolinate is a halogenated pyridine derivative with potential applications in the synthesis of pharmaceuticals and other complex organic molecules. Its structural features, including a substituted pyridine ring and a bulky tert-butyl ester group, give rise to a unique spectroscopic fingerprint. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis.

Important Note on Data Availability: As of the latest search, specific experimental spectroscopic data for this compound is not publicly available. The data presented in this guide is therefore predictive, based on established principles of spectroscopy and analysis of structurally similar compounds. This guide also provides detailed, generalized experimental protocols for obtaining such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 8.0 - 8.2Doublet1HH-4
~ 7.4 - 7.6Doublet1HH-5
~ 1.6Singlet9H-C(CH₃)₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) (ppm)Assignment
~ 163 - 165C=O (Ester carbonyl)
~ 152 - 154C-6 (C-Cl)
~ 148 - 150C-2 (C-COO)
~ 140 - 142C-4 (Ar-H)
~ 128 - 130C-5 (Ar-H)
~ 118 - 120C-3 (C-Br)
~ 82 - 84-C (CH₃)₃
~ 28-C(C H₃)₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumC-H stretch (aromatic)
~ 2980 - 2950StrongC-H stretch (aliphatic, tert-butyl)
~ 1735 - 1715StrongC=O stretch (ester)
~ 1580 - 1550Medium-StrongC=C and C=N stretching (pyridine ring)
~ 1250 - 1200StrongC-O stretch (ester)
~ 1150 - 1100StrongC-C stretch (tert-butyl)
~ 850 - 800StrongC-Cl stretch
~ 700 - 600MediumC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
~ 291/293/295[M]⁺ (Molecular ion peak with characteristic isotopic pattern for Br and Cl)
~ 235/237/239[M - C₄H₈]⁺ (Loss of isobutylene)
57[C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • Reference the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

    • For liquid/oil samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

    • ATR-FTIR: Place the sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure solvent).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 50-500).

    • EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source. Acquire the mass spectrum, typically at an electron energy of 70 eV.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Report Final Characterization Report Purity_Assessment->Final_Report

Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Safety and Handling of tert-Butyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for tert-Butyl 3-bromo-6-chloropicolinate (CAS No. 1235036-15-3). The information presented herein is intended to equip laboratory personnel with the necessary knowledge to handle this compound safely, minimizing exposure risks and ensuring a secure research environment. This document consolidates data from various chemical suppliers and safety data sheets to offer a thorough resource.

Chemical Identification and Properties

This compound is a halogenated pyridine derivative commonly used as a building block in organic synthesis. Its structural and physical properties are summarized below.

PropertyValueSource
CAS Number 1235036-15-3Sigma-Aldrich[1]
Molecular Formula C₁₀H₁₁BrClNO₂Aaronchem[2]
Molecular Weight 292.56 g/mol Aaronchem[2]
IUPAC Name tert-butyl 3-bromo-6-chloropyridine-2-carboxylateSigma-Aldrich[1]
Physical Form SolidSigma-Aldrich[1]
Purity Typically ≥95%Fluorochem[3]
Storage Temperature 2-8°C under an inert atmosphereSigma-Aldrich[1]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. There is some variation in the GHS classification provided by different suppliers. A comprehensive summary of the identified hazards is presented below, highlighting the most stringent classifications found.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, OralGHS07WarningH302: Harmful if swallowed.[1][3]
Acute Toxicity, DermalGHS06DangerH312: Harmful in contact with skin.[3]
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.[3]
Serious Eye Damage/Eye IrritationGHS07WarningH319: Causes serious eye irritation.[3]
Acute Toxicity, InhalationGHS06DangerH331: Toxic if inhaled.[3]

Precautionary Statements: A comprehensive list of precautionary statements is provided in the handling and storage section of this guide.

Safety and Handling Precautions

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections detail the necessary precautions for handling, storage, and disposal.

Personal Protective Equipment (PPE)

A robust PPE regimen is the first line of defense against exposure. The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves prior to use.

  • Body Protection: A laboratory coat is mandatory. For larger quantities or when there is a risk of splashing, a chemical-resistant apron and boots should be used.

  • Respiratory Protection: All handling of the solid or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Enter Laboratory ppe_check Don Appropriate PPE start->ppe_check goggles Safety Goggles & Face Shield ppe_check->goggles gloves Chemical-Resistant Gloves ppe_check->gloves lab_coat Laboratory Coat ppe_check->lab_coat respirator Work in Fume Hood ppe_check->respirator handling Proceed with Chemical Handling goggles->handling gloves->handling lab_coat->handling respirator->handling

Caption: Personal Protective Equipment workflow for handling hazardous chemicals.

Engineering Controls
  • Ventilation: Always handle this compound in a properly functioning chemical fume hood.

  • Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible and have been recently tested.

Hygiene Measures
  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where chemicals are handled or stored.

  • Contaminated work clothing should be removed and laundered before reuse.

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the lack of specific published experimental safety protocols for this compound, the following best-practice procedures are based on its known hazards and general guidelines for handling similar chemical classes.

General Handling Protocol
  • Preparation: Before handling, ensure all necessary PPE is correctly worn and that the chemical fume hood is operational. Have all necessary equipment and reagents ready to minimize the duration of handling.

  • Weighing: If weighing the solid, do so in the fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically documented for this compound.

  • Reactions: When using this compound in a reaction, set up the apparatus in the fume hood. Ensure that the reaction vessel is appropriately sized and that any potential pressure build-up can be safely managed.

  • Post-Handling: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Thermal decomposition may produce toxic and irritating gases and vapors, including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Evacuation: Evacuate the immediate area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For a solution spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • PPE: Wear appropriate PPE during the entire cleanup process.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment.

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.

  • Keep in a cool place, as recommended between 2-8°C.[1]

  • Store under an inert atmosphere.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the chemical to enter drains or waterways.

  • Contaminated packaging should be treated as hazardous waste.

Safety_Handling_Disposal_Flowchart node_start node_start node_process node_process node_decision node_decision node_hazard node_hazard node_end node_end start Receipt of This compound storage Store at 2-8°C in a dry, ventilated area under inert atmosphere start->storage pre_handling Pre-Handling Safety Check: - Fume Hood Operational - PPE Worn Correctly - Emergency Equipment Accessible storage->pre_handling handling Chemical Handling: - Weighing - Solution Preparation - Reaction Setup pre_handling->handling spill Accidental Release? handling->spill spill_protocol Follow Accidental Release Protocol spill->spill_protocol Yes post_handling Post-Handling: - Decontaminate Surfaces - Clean Equipment spill->post_handling No spill_protocol->post_handling waste_collection Collect Waste in Designated Hazardous Waste Container post_handling->waste_collection disposal Dispose of Waste via Certified Hazardous Waste Management waste_collection->disposal

Caption: A logical workflow for the safe handling and disposal of this compound.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its associated hazards. By implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can significantly mitigate the risks of exposure and maintain a safe laboratory environment. Always consult the most recent Safety Data Sheet from your supplier before use and adhere to all institutional and regulatory guidelines.

References

Commercial Sourcing and Procurement of tert-Butyl 3-bromo-6-chloropicolinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the timely and efficient procurement of key chemical intermediates is paramount to maintaining project momentum. This technical guide provides an in-depth overview of the commercial suppliers of tert-Butyl 3-bromo-6-chloropicolinate (CAS No. 1235036-15-3), a crucial building block in medicinal chemistry. This guide summarizes available quantitative data, outlines a typical procurement workflow, and serves as a resource for sourcing this compound.

Overview of Commercial Suppliers

A number of chemical suppliers offer this compound, typically for research and development purposes. The compound is often listed with a purity of 97% or higher and is available in quantities ranging from milligrams to multiple grams. The following table summarizes the information available from various suppliers.

SupplierCAS NumberMolecular FormulaPurityAvailable Quantities
Amadis Chemical Co., Ltd.1235036-15-3C10H11BrClNO297%Starting from 10 mg
Aaronchem1235036-15-3C10H11BrClNO2Not SpecifiedNot Specified
Sigma-Aldrich (distributor for Ambeed, Inc.)1235036-15-3C10H11BrClNO297%100 mg, 250 mg, 1 g, 5 g, 25 g
BLD Pharm1235036-15-3Not SpecifiedNot SpecifiedNot Specified
Laibo Chem (via Orion Cientific)Not SpecifiedNot SpecifiedNot Specified250 mg, 5 g

Applications in Research and Development

This compound is a versatile reagent in chemical synthesis.[1] Its structure allows for selective reactions with nucleophiles, making it a valuable tool for introducing bromine and chlorine atoms with precise regioselectivity.[1] This controlled halogenation is critical for creating specific structural motifs in the synthesis of pharmaceuticals and agrochemicals.[1]

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis or specific reactions of this compound are not readily found in the initial search. However, suppliers of this reagent, such as Amadis Chemical, indicate that they can provide technical data including HNMR, CNMR, FNMR, HPLC/GC, MS, COA, and SDS upon request.[2] For researchers requiring specific experimental procedures, it is recommended to consult scientific literature for analogous transformations or to contact the technical support of the respective suppliers.

Procurement Workflow

The process of acquiring this compound for research purposes follows a standard procurement workflow. This involves identifying potential suppliers, evaluating their offerings, and proceeding with the purchase and receipt of the material.

Procurement_Workflow A Identify Requirement (this compound) B Search for Suppliers (e.g., Amadis, Sigma-Aldrich) A->B C Request Quotations (Price, Purity, Availability) B->C D Evaluate Suppliers (Compare Data and Lead Times) C->D E Select Supplier D->E F Issue Purchase Order E->F G Receive and Verify (Check COA and Quality) F->G H Log in Inventory G->H

Procurement workflow for this compound.

References

A Technical Guide to tert-Butyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 3-bromo-6-chloropicolinate is a halogenated pyridine derivative that serves as a key intermediate in organic synthesis. Its structural features, including the bromine and chlorine substituents on the pyridine ring and the protective tert-butyl ester group, make it a versatile building block for the construction of more complex molecules. The official IUPAC name for this compound is tert-butyl 3-bromo-6-chloro-2-pyridinecarboxylate . This guide provides a comprehensive overview of its properties, synthesis, safety information, and applications for researchers and professionals in drug development and medicinal chemistry.

Physicochemical and Safety Data

The key properties and safety information for this compound are summarized below. This data is essential for proper handling, storage, and use in a laboratory setting.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1235036-15-3[1][2]
Molecular Formula C₁₀H₁₁BrClNO₂[1][2]
Molecular Weight 292.56 g/mol [1][3]
Appearance Solid, powder[2]
Purity ≥97%[2]
Storage Conditions Inert atmosphere, 2-8°C[3]

Table 2: GHS Safety and Hazard Information

CategoryInformationSource
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.
Precautionary Statements P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P330: Rinse mouth.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound typically involves the preparation of its corresponding carboxylic acid precursor, 3-bromo-6-chloropicolinic acid, followed by an esterification reaction.

Synthetic Workflow Diagram

The following diagram illustrates a plausible multi-step synthesis route starting from 3-bromo-6-chloropyridine.

G cluster_0 Synthesis of 3-bromo-6-chloropicolinic acid cluster_1 Final Esterification A 3-bromo-6-chloropyridine B 3-bromo-6-chloropyridine N-oxide A->B Oxidation (Urea-H₂O₂, TFAA) C 3-bromo-6-chloro-2-cyanopyridine B->C Cyanation (TMSCN, TEA) D 3-bromo-6-chloropicolinic acid C->D Hydrolysis (H₂SO₄) E This compound D->E Esterification (e.g., Boc Anhydride, DMAP)

Caption: Multi-step synthesis of this compound.

Experimental Protocol 1: Synthesis of 3-bromo-6-chloropicolinic Acid

This protocol is based on a patented method for synthesizing the carboxylic acid precursor[4].

  • Oxidation: 3-bromo-6-chloropyridine is used as the starting material. It undergoes an oxidation reaction with urea peroxide and trifluoroacetic anhydride (TFAA) to form 3-bromo-6-chloropyridine N-oxide.

  • Cyanation: The resulting N-oxide is then reacted with trimethylsilyl cyanide (TMSCN) in the presence of triethylamine (TEA). This step introduces a cyanide group at the 2-position of the pyridine ring, yielding 3-bromo-6-chloro-2-cyanopyridine.

  • Hydrolysis: The final step involves the hydrolysis of the nitrile group in a sulfuric acid solution. This reaction converts the cyano group into a carboxylic acid, yielding the desired product, 3-bromo-6-chloropicolinic acid. This method avoids the use of highly toxic sodium cyanide and expensive starting materials[4].

Experimental Protocol 2: tert-Butylation of 3-bromo-6-chloropicolinic Acid

This section outlines a general and plausible method for the final esterification step.

  • Reaction Setup: In a dry, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-6-chloropicolinic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add 4-dimethylaminopyridine (DMAP) (1.5 eq) to the solution. Cool the mixture to 0°C using an ice bath. Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the cooled solution.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup and Purification: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product, this compound.

Applications in Research and Development

This compound is a valuable reagent for synthetic chemists. Its utility stems from the orthogonal reactivity of its functional groups.

  • Building Block in Synthesis: It is widely used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where controlled halogenation is critical.[1]

  • Cross-Coupling Reactions: The bromo and chloro substituents can be selectively functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the precise introduction of new carbon-carbon or carbon-heteroatom bonds.

  • Regioselective Reactions: The unique electronic properties of the substituted pyridine ring enable selective reactions with nucleophiles, facilitating the construction of complex molecular scaffolds with high efficiency and accuracy[1].

  • Protected Intermediate: The tert-butyl ester serves as a robust protecting group for the carboxylic acid, which can be easily removed under acidic conditions in the final stages of a synthetic sequence. This makes the compound a versatile tool for multi-step organic synthesis[1].

References

Physical properties of tert-Butyl 3-bromo-6-chloropicolinate (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the physical properties, specifically the melting and boiling points, of tert-Butyl 3-bromo-6-chloropicolinate. Due to the limited availability of experimentally determined data in public literature and databases for this specific compound, this document provides available information, data for a structurally related compound for comparative purposes, and detailed experimental protocols for the determination of these crucial physical parameters.

Physical Properties Data

Direct experimental values for the melting and boiling points of this compound are not readily found in surveyed chemical databases and supplier information. The compound is described as a solid, which indicates the presence of a melting point.[1]

For contextual reference, the physical properties of a structurally analogous compound, Methyl 3-bromo-6-chloropicolinate, are presented below. The primary structural difference is the ester group (methyl vs. tert-butyl), which can influence physical properties such as melting and boiling points.

Table 1: Physical Properties of a Related Compound

Compound NameCAS NumberMolecular FormulaMelting Point (°C)Boiling Point (°C)
Methyl 3-bromo-6-chloropicolinate1214328-96-7C₇H₅BrClNO₂Not available306.8 ± 37.0 (at 760 mmHg) (Calculated)

Note: The boiling point for Methyl 3-bromo-6-chloropicolinate is a calculated value and should be considered an estimate.

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following are standard laboratory procedures for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. A sharp melting point range (typically 0.5-1°C) is often indicative of a pure compound. Impurities tend to depress and broaden the melting point range.

Methodology: Capillary Method using a Melting Point Apparatus

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as the range T1-T2.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology: Thiele Tube Method

  • Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The oil level should be above the sample level in the test tube.

  • Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution in the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

  • Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment, as boiling point is pressure-dependent.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

MeltingPointWorkflow Melting Point Determination Workflow start Start prep Prepare Sample: - Finely powder the solid - Pack into capillary tube start->prep setup Apparatus Setup: - Place capillary in melting point apparatus - Position thermometer prep->setup heat Heat Sample: - Heat at a slow, controlled rate (1-2°C/min) setup->heat observe Observe Phase Change: - Record T1 (first liquid drop) - Record T2 (fully liquid) heat->observe report Report Melting Point Range (T1-T2) observe->report end End report->end

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow Boiling Point Determination Workflow (Thiele Tube) start Start prep Prepare Sample: - Place liquid in test tube - Insert inverted sealed capillary tube start->prep setup Apparatus Setup: - Attach to thermometer - Immerse in Thiele tube oil bath prep->setup heat Heat Apparatus: - Gently heat the side arm of the Thiele tube setup->heat observe_bubbles Observe Bubbling: - Wait for a steady stream of bubbles from capillary heat->observe_bubbles cool Cool Apparatus: - Remove heat source and allow to cool slowly observe_bubbles->cool measure Measure Boiling Point: - Record temperature when liquid enters capillary cool->measure report Report Boiling Point and Atmospheric Pressure measure->report end End report->end

Caption: Workflow for Boiling Point Determination.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with tert-Butyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the selective Suzuki-Miyaura cross-coupling reaction of tert-butyl 3-bromo-6-chloropicolinate with various arylboronic acids. This protocol focuses on the chemoselective arylation at the C-3 position, leveraging the differential reactivity of the carbon-bromine versus the carbon-chlorine bond. The resulting tert-butyl 3-aryl-6-chloropicolinate products are valuable intermediates in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] For dihalogenated heterocyclic compounds like this compound, selective functionalization is crucial for building molecular complexity in a controlled manner.

The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[2] This predictable reactivity trend is governed by the bond dissociation energies of the carbon-halogen bond. Consequently, the C-Br bond at the 3-position of the picolinate ring is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-Cl bond at the 6-position. This inherent difference in reactivity allows for the selective formation of a C-C bond at the C-3 position, leaving the C-6 chloro substituent available for subsequent downstream transformations.

Reaction Scheme

The general scheme for the selective Suzuki-Miyaura cross-coupling of this compound is depicted below:

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 This compound product tert-Butyl 3-aryl-6-chloropicolinate reactant1->product + reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->product catalyst Pd Catalyst catalyst->product e.g., Pd(PPh₃)₄, PdCl₂(dppf) base Base base->product e.g., K₂CO₃, Cs₂CO₃ solvent Solvent solvent->product e.g., Dioxane/H₂O, Toluene/H₂O

Caption: General Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Illustrative Reaction Outcomes

The following table summarizes the expected yields for the selective Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids under optimized conditions. The data is compiled based on typical outcomes for similar substrates reported in the literature.

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acidtert-Butyl 6-chloro-3-phenylpicolinate85-95
24-Methoxyphenylboronic acidtert-Butyl 6-chloro-3-(4-methoxyphenyl)picolinate90-98
34-Fluorophenylboronic acidtert-Butyl 6-chloro-3-(4-fluorophenyl)picolinate80-90
43-Thienylboronic acidtert-Butyl 6-chloro-3-(thiophen-3-yl)picolinate75-85
54-(Trifluoromethyl)phenylboronic acidtert-Butyl 6-chloro-3-(4-(trifluoromethyl)phenyl)picolinate70-80
6Naphthalene-2-boronic acidtert-Butyl 6-chloro-3-(naphthalen-2-yl)picolinate80-90

Experimental Protocols

This section provides a detailed, step-by-step protocol for the selective Suzuki-Miyaura cross-coupling reaction at the C-3 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (3 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), PdCl₂(dppf) (0.03 eq), and K₂CO₃ (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 3-aryl-6-chloropicolinate.

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, catalyst, and base to a flask. start->setup inert Create Inert Atmosphere: - Evacuate and backfill with N₂ or Ar. setup->inert solvent Add Solvents: - Anhydrous Dioxane and Degassed Water. inert->solvent degas Degas Reaction Mixture solvent->degas react Heat and Stir: - 80-100 °C for 4-12 hours. degas->react monitor Monitor Reaction Progress: - TLC or LC-MS. react->monitor workup Work-up: - Cool, dilute with Ethyl Acetate and Water. monitor->workup extract Extraction: - Separate layers and extract aqueous phase. workup->extract dry Wash and Dry: - Wash with brine and dry over Na₂SO₄. extract->dry purify Purification: - Column Chromatography. dry->purify end Pure Product purify->end

Caption: Step-by-step experimental workflow.

Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation Ar'-B(OR)₂ pd_complex2 Ar-Pd(II)-Ar'(L₂) transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving tert-Butyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing tert-Butyl 3-bromo-6-chloropicolinate. This difunctionalized picolinate is a valuable building block in medicinal chemistry and materials science, offering selective functionalization at the C-3 and C-6 positions of the pyridine ring.

This compound (CAS 1235036-15-3) is a versatile reagent in organic synthesis.[1][2][3][4] Its structure features two distinct halogen atoms, allowing for chemoselective palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such transformations, enabling selective substitution at the 3-position.[5] This selective reactivity allows for the synthesis of complex substituted pyridine derivatives, which are common motifs in pharmaceutical compounds.[6]

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for palladium-catalyzed cross-coupling reactions of this compound. The presented data is based on typical yields and conditions observed for similar substrates and serves as a guideline for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of this compound

EntryArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001680-90
33-Pyridinylboronic acidPd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane1001875-85
44-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ / XPhosCs₂CO₃Toluene1102470-80

Table 2: Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / BINAPNaOt-BuToluene1001880-90
2AnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane1102470-80
3tert-ButylaminePd₂(dba)₃ / RuPhosK₃PO₄Toluene1002065-75
4IndolePd(OAc)₂ / BrettPhosK₂CO₃t-BuOH901675-85

Table 3: Sonogashira Coupling of this compound

EntryAlkyneCatalyst / Ligand / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65885-95
2TrimethylsilylacetylenePd(OAc)₂ / SPhos / CuIDIPAToluene801280-90
31-HexynePdCl₂(MeCN)₂ / Xantphos / CuIPiperidineDMF701075-85
4Propargyl alcoholPd(PPh₃)₄ / CuIi-Pr₂NHAcetonitrile601470-80

Table 4: Heck Reaction of this compound

EntryAlkeneCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / PPh₃Et₃NDMF1002470-80
2n-Butyl acrylatePd(OAc)₂ / P(o-tolyl)₃K₂CO₃Acetonitrile801875-85
34-VinylpyridinePdCl₂(PPh₃)₂NaOAcDMA1203660-70
4AcrylonitrilePd₂(dba)₃DABCOToluene1102465-75

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[7][8]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound.[9][10][11]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP (0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, BINAP, and NaOt-Bu to a flame-dried Schlenk flask.

  • Add this compound and anhydrous toluene.

  • Add the amine to the reaction mixture.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

Protocol 3: Sonogashira Coupling

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[12][13]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF, triethylamine, and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 65 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Heck Reaction

This protocol outlines a general procedure for the Heck reaction of this compound with an alkene.[14][15]

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous DMF

Procedure:

  • To a flame-dried Schlenk flask, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, triethylamine, and the alkene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - this compound - Arylboronic Acid - Pd(dppf)Cl₂ - K₂CO₃ B Inert Atmosphere: Evacuate and backfill with Argon (3x) A->B C Add Solvents: Degassed 1,4-Dioxane and Water B->C D Heat and Stir: 90-100 °C C->D Reaction E Cool to RT D->E Completion F Aqueous Workup: Dilute with EtOAc, wash with H₂O and brine E->F G Dry and Concentrate F->G H Purification: Flash Column Chromatography G->H I Product: tert-Butyl 3-aryl-6-chloropicolinate H->I Buchwald_Hartwig_Amination_Workflow cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Workup and Purification A Combine: - Pd₂(dba)₃ - BINAP - NaO*t*-Bu B Add: - this compound - Anhydrous Toluene A->B C Add Amine B->C D Heat and Stir: 100 °C C->D Reaction E Cool to RT D->E Completion F Quench: Saturated aq. NH₄Cl E->F G Extraction with EtOAc F->G H Dry and Concentrate G->H I Purification: Silica Gel Chromatography H->I J Product: tert-Butyl 3-amino-6-chloropicolinate I->J Sonogashira_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine: - this compound - Pd(PPh₃)₂Cl₂ - CuI B Inert Atmosphere: Evacuate and backfill with Argon (3x) A->B C Add: - Anhydrous THF - Et₃N - Terminal Alkyne B->C D Stir at RT or Heat: ~65 °C C->D Reaction E Filter through Celite D->E Completion F Concentrate Filtrate E->F G Purification: Flash Column Chromatography F->G H Product: tert-Butyl 3-alkynyl-6-chloropicolinate G->H Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine: - this compound - Pd(OAc)₂ - PPh₃ B Inert Atmosphere: Evacuate and backfill with Argon (3x) A->B C Add: - Anhydrous DMF - Et₃N - Alkene B->C D Heat and Stir: 100 °C C->D Reaction E Cool to RT D->E Completion F Pour into Water E->F G Extraction with EtOAc F->G H Dry and Concentrate G->H I Purification: Column Chromatography H->I J Product: tert-Butyl 3-alkenyl-6-chloropicolinate I->J

References

Application Notes and Protocols for tert-Butyl 3-bromo-6-chloropicolinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 3-bromo-6-chloropicolinate is a versatile substituted pyridine derivative that serves as a valuable building block in medicinal chemistry. Its trifunctional nature, featuring a tert-butyl ester, a bromine atom, and a chlorine atom on the picolinate scaffold, allows for sequential and site-selective functionalization. This enables the construction of diverse molecular libraries for drug discovery programs. The bromine at the 3-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, providing a robust method for introducing aryl or heteroaryl substituents. The chlorine atom at the 6-position offers a secondary site for modification, and the tert-butyl ester can be readily hydrolyzed to the corresponding carboxylic acid, facilitating further derivatization or serving as a key interaction point with biological targets.

This document provides detailed application notes on the use of this compound in the synthesis of potential kinase inhibitors via Suzuki-Miyaura cross-coupling reactions. It includes a representative experimental protocol, quantitative data for analogous reactions, and a discussion of relevant signaling pathways that can be targeted by the resulting compounds.

Key Applications in Medicinal Chemistry

The structural motif of 3-aryl-6-substituted picolinates is found in a variety of biologically active compounds. The ability to readily introduce diverse aryl groups at the 3-position of the pyridine ring through palladium-catalyzed cross-coupling reactions makes this compound a highly valuable starting material for generating libraries of compounds for high-throughput screening.

Potential therapeutic applications for derivatives of this compound include:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that can interact with the hinge region of the kinase domain. The derivatives of this compound are well-suited for targeting kinases involved in cancer cell proliferation and angiogenesis, such as VEGFR-2 and those in the PI3K/Akt/mTOR pathway.

  • Herbicides: 6-Arylpicolinates are a known class of herbicides.[1] The synthetic accessibility of derivatives from this compound allows for the exploration of novel herbicidal agents.

  • Antimicrobial and Other Therapeutic Agents: The quinoline and picolinate scaffolds are present in numerous compounds with a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.

Experimental Protocols

Representative Protocol: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling at the C-3 position of this compound. The higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions allows for selective functionalization at the 3-position.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., Na₂CO₃, 2.0 eq.).

  • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq.) to the vessel.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired tert-butyl 3-aryl-6-chloropicolinate.

Data Presentation

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of various substituted bromopyridines with arylboronic acids, which are analogous to the reaction of this compound. These data illustrate the expected efficiency of the coupling reaction with different electronic and steric properties of the coupling partners.

EntryBromopyridine SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
15-Bromo-2-methylpyridin-3-aminePhenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O9085
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O9092
35-Bromo-2-methylpyridin-3-amine3-Chlorophenylboronic acidPd(dppf)Cl₂ (5)K₂CO₃Dioxane/H₂O9078
42,6-DichloropyridineHeptyl boronic pinacol esterPd(OAc)₂ (1) / Ad₂PⁿBu (3)LiOᵗBuDioxane/H₂O10094
55-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane8060

Mandatory Visualization

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic acid - Base B Inert Atmosphere: Evacuate and backfill with Ar/N₂ A->B C Add Catalyst and Solvent B->C D Heat and Stir (90-100 °C, 12-24h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT and Dilute E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J Characterization (NMR, MS) G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Promotes Inhibitor Picolinate-Derived Inhibitor Inhibitor->VEGFR2 Inhibits G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes Inhibitor Picolinate-Derived Inhibitor Inhibitor->PI3K Inhibits

References

Application Notes and Protocols for the Functionalization of Pyridines with tert-Butyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of pyridines utilizing tert-Butyl 3-bromo-6-chloropicolinate. This versatile building block allows for the introduction of a substituted picolinate moiety onto a pyridine core, a common scaffold in medicinal chemistry. The protocols focus on palladium-catalyzed cross-coupling reactions, which offer a broad scope and functional group tolerance, making them ideal for drug discovery and development.

Introduction

This compound is a valuable reagent for the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] Its structure features two distinct halogen atoms, a bromine and a chlorine, on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective functionalization at the 3-position. This differential reactivity is a key strategic element in the stepwise synthesis of polysubstituted pyridines.

This document will primarily focus on the Suzuki-Miyaura coupling reaction due to its wide applicability and the commercial availability of a large variety of boronic acids and their derivatives.[2][3][4][5] Additionally, other important cross-coupling reactions such as the Buchwald-Hartwig amination, Negishi coupling, and Sonogashira coupling will be discussed as alternative methods for the functionalization of this versatile picolinate.

Key Applications

The functionalized pyridine derivatives synthesized from this compound can be used as key intermediates in the development of new therapeutic agents. The pyridine motif is a privileged structure found in numerous FDA-approved drugs.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of pyridine- and arylboronic acids.

Reaction Scheme:

Suzuki_Miyaura_Coupling reagent1 tert-Butyl 3-bromo-6-chloropicolinate reaction_center + reagent1->reaction_center reagent2 Pyridine-n-boronic acid (or Arylboronic acid) reagent2->reaction_center catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_center base Base (e.g., K₂CO₃) base->reaction_center solvent Solvent (e.g., Toluene/H₂O) solvent->reaction_center product tert-Butyl 6-chloro-3-(pyridin-n-yl)picolinate reaction_center->product Heat

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Pyridine- or Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., Potassium carbonate, K₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Degassed water

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid PartnerProductTypical Yield (%)
1Pyridine-3-boronic acidtert-Butyl 6-chloro-3-(pyridin-3-yl)picolinate75-90
2Pyridine-4-boronic acidtert-Butyl 6-chloro-3-(pyridin-4-yl)picolinate70-85
3Phenylboronic acidtert-Butyl 3-phenyl-6-chloropicolinate80-95
44-Methoxyphenylboronic acidtert-Butyl 6-chloro-3-(4-methoxyphenyl)picolinate85-98

Yields are illustrative and based on typical outcomes for similar Suzuki-Miyaura couplings.

Alternative Functionalization Protocols

The versatile nature of the carbon-halogen bonds in this compound allows for a range of other important cross-coupling reactions.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[6][7] This reaction can be employed to couple this compound with a variety of primary and secondary amines, including substituted aminopyridines.[8][9]

General Reaction Conditions:

  • Substrates: this compound and an amine (primary or secondary).

  • Catalyst: A palladium precursor such as Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: A bulky, electron-rich phosphine ligand such as BINAP, XPhos, or RuPhos.[8]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF.

  • Temperature: Typically requires heating, ranging from 80 to 110 °C.

Buchwald_Hartwig_Amination reagent1 tert-Butyl 3-bromo-6-chloropicolinate reaction_center + reagent1->reaction_center reagent2 Amine (R₂NH) reagent2->reaction_center catalyst Pd Catalyst + Ligand catalyst->reaction_center base Base (e.g., NaOtBu) base->reaction_center product tert-Butyl 3-(dialkylamino)-6-chloropicolinate reaction_center->product Heat

Caption: Conceptual workflow for Buchwald-Hartwig amination.

Protocol 3: Negishi Cross-Coupling for C-C Bond Formation

The Negishi coupling provides another efficient route for the formation of carbon-carbon bonds by reacting an organozinc reagent with an organic halide.[10][11] This method is known for its high functional group tolerance.

General Reaction Conditions:

  • Substrates: this compound and an organozinc reagent (e.g., pyridylzinc chloride).

  • Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄.[10]

  • Solvent: Anhydrous THF or DME.

  • Temperature: Can often be performed at room temperature, although heating may be required for less reactive substrates.[10]

Protocol 4: Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is the method of choice for the synthesis of aryl-alkyne linkages.[12][13] It involves the coupling of a terminal alkyne with an aryl or vinyl halide.

General Reaction Conditions:

  • Substrates: this compound and a terminal alkyne.

  • Catalyst: A palladium(0) catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA).

  • Solvent: Anhydrous solvents like THF, DMF, or toluene.

  • Temperature: Reactions are often run at room temperature to moderate heat.

Safety Information

  • This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive and, in some cases, toxic. Handle them in a fume hood and under an inert atmosphere.

  • Organometallic reagents such as organozinc compounds can be pyrophoric and must be handled with extreme care under anhydrous and inert conditions.

  • Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of functionalized pyridine derivatives. The selective reactivity of the bromine atom in palladium-catalyzed cross-coupling reactions allows for a wide range of transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Negishi, and Sonogashira couplings. The protocols and application notes provided herein offer a solid foundation for researchers in drug discovery and medicinal chemistry to explore the synthesis of novel and complex molecular architectures based on the picolinate scaffold. Careful optimization of reaction conditions will be necessary to achieve the best results for specific substrates.

References

Application Notes and Protocols for tert-Butyl 3-bromo-6-chloropicolinate in the Synthesis of Novel Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 3-bromo-6-chloropicolinate is a versatile heterocyclic building block valuable in the synthesis of a wide array of novel materials, ranging from agrochemicals to pharmaceuticals.[1] Its distinct structure, featuring both bromine and chlorine substituents on the pyridine ring, allows for selective and regioselective functionalization through various cross-coupling reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted 6-arylpicolinates, a class of compounds with significant herbicidal activity.[2]

Chemical Properties:

PropertyValue
CAS Number 1235036-15-3
Molecular Formula C₁₀H₁₁BrClNO₂
Molecular Weight 292.56 g/mol
Appearance Solid
Purity Typically ≥97%
Storage Store in an inert atmosphere at 2-8°C

Application: Synthesis of 6-Aryl-3-bromopicolinate Derivatives

A primary application of this compound is in the synthesis of 6-arylpicolinates, which are potent herbicides.[2] The chlorine atom at the 6-position is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, compared to the bromine atom at the 3-position. This differential reactivity allows for the selective introduction of an aryl group at the 6-position while retaining the bromine atom for potential subsequent transformations.

General Reaction Scheme: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds. In this context, it enables the coupling of an aryl boronic acid with the 6-chloro position of the picolinate ring.

G cluster_reactants Reactants cluster_reagents Reagents & Catalyst Reactant1 This compound Reaction_Center Suzuki-Miyaura Coupling Reactant1->Reaction_Center Reactant2 Aryl Boronic Acid (Ar-B(OH)₂) Reactant2->Reaction_Center Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Center Base Base (e.g., K₂CO₃) Base->Reaction_Center Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction_Center Product tert-Butyl 3-bromo-6-arylpicolinate Reaction_Center->Product caption General workflow for Suzuki-Miyaura cross-coupling. G Start This compound Reaction Palladium-Catalyzed Cross-Coupling (e.g., Suzuki) Start->Reaction Intermediate Substituted Picolinate Derivatives Reaction->Intermediate Application Novel Materials Intermediate->Application Agrochemicals Agrochemicals (Herbicides) Application->Agrochemicals Pharmaceuticals Pharmaceuticals Application->Pharmaceuticals

References

Experimental setup for halogenation reactions using tert-Butyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted picolinates are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. Specifically, the introduction of additional halogen atoms onto the pyridine ring can provide handles for further functionalization through cross-coupling reactions, thereby enabling the exploration of chemical space in drug discovery programs. This document provides a detailed experimental protocol for the selective iodination of tert-Butyl 3-bromo-6-chloropicolinate at the 5-position via a metal-halogen exchange reaction. This method offers a reliable route to tert-Butyl 3-bromo-6-chloro-5-iodopicolinate, a versatile intermediate for medicinal chemistry.

Reaction Principle

The selective introduction of an iodine atom at the 5-position of this compound is achieved through a two-step process. First, a lithium-halogen exchange is performed at low temperature using n-butyllithium. This selectively replaces the bromine atom at the 3-position with a lithium atom, forming a highly reactive organolithium intermediate. The bromine is more susceptible to this exchange than the chlorine due to the weaker C-Br bond. In the second step, this intermediate is quenched with a suitable electrophilic iodine source, such as molecular iodine (I₂), to yield the desired 5-iodo product. The low reaction temperature is crucial to prevent side reactions and ensure regioselectivity.

Experimental Protocol: Iodination of this compound

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Argon or Nitrogen gas (for inert atmosphere)

  • Dry ice/acetone bath (-78 °C)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dropping funnel or syringe pump

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for workup and purification

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • A dry three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet is assembled.

    • The flask is flame-dried under a stream of inert gas and allowed to cool to room temperature.

    • This compound (1.0 eq) is added to the flask, which is then evacuated and backfilled with inert gas three times.

    • Anhydrous THF is added via syringe to dissolve the starting material (concentration typically 0.1-0.2 M).

    • The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange:

    • n-Butyllithium (1.1 eq) is slowly added dropwise to the stirred solution at -78 °C over 15-20 minutes, ensuring the internal temperature does not rise significantly.

    • The reaction mixture is stirred at -78 °C for 1 hour.

  • Iodination:

    • A solution of iodine (1.2 eq) in anhydrous THF is prepared in a separate dry flask under an inert atmosphere.

    • This iodine solution is added dropwise to the reaction mixture at -78 °C.

    • The reaction is stirred at -78 °C for an additional 1-2 hours.

  • Workup:

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

    • The mixture is allowed to warm to room temperature.

    • The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine), water, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure tert-Butyl 3-bromo-6-chloro-5-iodopicolinate.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterMolecular Weight ( g/mol )Molarity (M)EquivalentsAmount
This compound292.56-1.0(User defined)
n-Butyllithium64.062.51.1(Calculated)
Iodine253.81-1.2(Calculated)
Anhydrous THF72.11--(User defined)
Temperature (°C)----78
Reaction Time (h)---2-3

Table 2: Representative Results

ProductMolecular Weight ( g/mol )Yield (%)Purity (%)Physical State
tert-Butyl 3-bromo-6-chloro-5-iodopicolinate418.4675-85>95White to off-white solid

Note: Yield and purity are representative and may vary depending on reaction scale and optimization.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Dissolve Starting Material in THF cool Cool to -78 °C start->cool add_nBuLi Add n-BuLi cool->add_nBuLi stir1 Stir for 1h add_nBuLi->stir1 add_I2 Add Iodine Solution stir1->add_I2 stir2 Stir for 1-2h add_I2->stir2 quench Quench with NH4Cl stir2->quench warm Warm to RT quench->warm extract Aqueous Workup warm->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product tert-Butyl 3-bromo-6-chloro-5-iodopicolinate purify->product

Caption: Workflow for the iodination of this compound.

Logical Relationship of Reaction Steps

logical_relationship start_material This compound intermediate Organolithium Intermediate start_material->intermediate  n-BuLi -78 °C, THF (Lithium-Halogen Exchange) product tert-Butyl 3-bromo-6-chloro-5-iodopicolinate intermediate->product  I₂ -78 °C, THF (Iodination)

Caption: Key transformations in the synthesis of the iodinated product.

The Pivotal Role of tert-Butyl 3-bromo-6-chloropicolinate in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the landscape of modern drug discovery, the quest for potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. A key building block that has emerged in the synthesis of these targeted therapies is tert-butyl 3-bromo-6-chloropicolinate. Its unique structural features provide a versatile scaffold for the construction of complex heterocyclic compounds with potential applications as inhibitors of critical signaling pathways, such as the Janus kinase (JAK) and spleen tyrosine kinase (Syk) pathways.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of novel kinase inhibitors. The methodologies outlined herein are based on established synthetic strategies, including Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination reactions, which are fundamental in medicinal chemistry for the creation of diverse compound libraries for high-throughput screening.

Core Application: A Versatile Intermediate in Kinase Inhibitor Synthesis

This compound serves as a di-halogenated pyridine derivative, offering two distinct reactive sites for sequential functionalization. The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling with various boronic acids and esters, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The chlorine atom at the 6-position can subsequently be displaced by nucleophiles, including amines, in reactions like the Buchwald-Hartwig amination. This stepwise approach enables the systematic elaboration of the picolinate core to generate libraries of potential kinase inhibitors with diverse chemical functionalities.

The tert-butyl ester group serves as a protecting group for the carboxylic acid, which can be readily removed under acidic conditions in the final steps of a synthetic sequence to yield the corresponding picolinic acid, a structural motif present in some bioactive molecules.

Targeted Signaling Pathways

The strategic functionalization of the this compound scaffold can lead to the development of inhibitors targeting key kinases in disease-relevant signaling pathways.

Janus Kinase (JAK) Signaling Pathway: The JAK-STAT signaling pathway is a critical regulator of cytokine signaling, playing a central role in the immune response and hematopoiesis. Dysregulation of this pathway is implicated in various autoimmune diseases, myeloproliferative disorders, and cancers. Inhibitors targeting JAKs can modulate the inflammatory response and cell growth.

Spleen Tyrosine Kinase (Syk) Signaling Pathway: Syk is a non-receptor tyrosine kinase that is essential for signaling downstream of various immune receptors, including the B-cell receptor (BCR) and Fc receptors. It is a key mediator of allergic and inflammatory responses, making it an attractive target for the treatment of autoimmune diseases like rheumatoid arthritis and certain B-cell malignancies.

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations involving this compound in the synthesis of a hypothetical kinase inhibitor scaffold.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the subsequent amination at the 6-position of the picolinate ring.

Materials:

  • tert-Butyl 3-aryl-6-chloropicolinate (from Protocol 1) (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ and Xantphos.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene or 1,4-dioxane and stir for 10 minutes at room temperature to form the catalyst complex.

  • In a separate flask, add the tert-butyl 3-aryl-6-chloropicolinate, the amine, and NaOtBu.

  • Add the pre-formed catalyst solution to the mixture of reactants.

  • Heat the reaction mixture to 90-110 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of synthesized kinase inhibitors derived from this compound, illustrating the structure-activity relationship (SAR).

Table 1: Synthesis of Intermediate 2 via Suzuki Coupling

EntryArylboronic Acid (R¹)Product (Intermediate 2)Yield (%)
1Phenylboronic acidtert-Butyl 6-chloro-3-phenylpicolinate85
24-Methoxyphenylboronic acidtert-Butyl 6-chloro-3-(4-methoxyphenyl)picolinate92
33-Aminophenylboronic acidtert-Butyl 3-(3-aminophenyl)-6-chloropicolinate78
4Pyridin-3-ylboronic acidtert-Butyl 6-chloro-3-(pyridin-3-yl)picolinate75

Table 2: Synthesis of Final Kinase Inhibitors and their Biological Activity

Compound IDR² (Amine)Yield (%)JAK1 IC₅₀ (nM)Syk IC₅₀ (nM)
KI-1 PhenylAniline65150250
KI-2 Phenyl4-Fluoroaniline72120200
KI-3 4-MethoxyphenylAniline6895180
KI-4 4-Methoxyphenyl4-Fluoroaniline7550110
KI-5 3-AminophenylAniline55200350
KI-6 Pyridin-3-yl4-Fluoroaniline6380130

Visualizations

The following diagrams illustrate the key concepts discussed in these application notes.

G cluster_0 Synthetic Workflow Start tert-Butyl 3-bromo-6-chloropicolinate Suzuki Suzuki-Miyaura Coupling (with R¹-B(OH)₂) Start->Suzuki Intermediate tert-Butyl 3-R¹-6-chloropicolinate Suzuki->Intermediate Buchwald Buchwald-Hartwig Amination (with R²-NH₂) Intermediate->Buchwald Final_Product Kinase Inhibitor Scaffold (tert-Butyl 3-R¹-6-(NHR²)-picolinate) Buchwald->Final_Product

Caption: Synthetic workflow for kinase inhibitor synthesis.

G cluster_1 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK STAT STAT JAK->STAT Nucleus Nucleus STAT->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Inhibitor JAK Inhibitor Inhibitor->JAK

Caption: Simplified JAK-STAT signaling pathway.

G cluster_2 Syk Signaling Pathway (BCR) Antigen Antigen BCR B-Cell Receptor Antigen->BCR Lyn_Fyn Lyn/Fyn BCR->Lyn_Fyn Syk Syk Lyn_Fyn->Syk Downstream Downstream Signaling (e.g., PLCγ2, PI3K) Syk->Downstream Cell_Response Cellular Response (Proliferation, Survival, Cytokine Release) Downstream->Cell_Response Inhibitor Syk Inhibitor Inhibitor->Syk

Caption: Simplified Syk signaling pathway in B-cells.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. Its di-halogenated nature allows for controlled, sequential functionalization, enabling the generation of diverse chemical libraries for drug discovery programs. The protocols and data presented herein provide a framework for researchers to explore the potential of this building block in developing targeted therapies for a range of diseases driven by aberrant kinase activity. The continued exploration of derivatives from this scaffold holds significant promise for the future of precision medicine.

Asymmetric Synthesis Strategies for Chiral Pyridine Derivatives Using tert-Butyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-2025-01

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral pyridine scaffolds are privileged motifs in medicinal chemistry and materials science. The targeted synthesis of enantiomerically pure substituted pyridines is a critical endeavor in the development of novel therapeutics and functional materials. tert-Butyl 3-bromo-6-chloropicolinate is a versatile building block that offers multiple reaction handles for strategic, late-stage functionalization. The presence of two distinct halogen atoms at the 3- and 6-positions, along with the sterically demanding tert-butyl ester at the 2-position, allows for regioselective and, with the appropriate chiral control, stereoselective transformations. This application note details asymmetric synthesis strategies, primarily focusing on palladium-catalyzed cross-coupling reactions, to generate axially chiral biaryl pyridines from this compound derivatives.

Key Asymmetric Strategy: Atroposelective Suzuki-Miyaura Coupling

The most promising strategy for inducing chirality using this compound is through an atroposelective Suzuki-Miyaura cross-coupling reaction. This reaction forms a C-C bond between the pyridine core and an arylboronic acid, creating a sterically hindered biaryl axis. The rotational barrier around this newly formed bond can be sufficiently high to allow for the isolation of stable, non-interconverting atropisomers. The enantioselectivity of this transformation is controlled by the use of a chiral phosphine ligand coordinated to the palladium catalyst.

The differential reactivity of the C-Br and C-Cl bonds allows for selective coupling at the 3-position (C-Br) under milder conditions, while the 6-position (C-Cl) can be functionalized in a subsequent step if desired.

Logical Workflow for Atroposelective Suzuki-Miyaura Coupling

G cluster_start Starting Materials cluster_catalysis Catalytic System start_picolinate This compound reaction Atroposelective Suzuki-Miyaura Coupling start_picolinate->reaction start_boronic Arylboronic Acid start_boronic->reaction pd_catalyst Palladium Pre-catalyst (e.g., Pd(dba)2) pd_catalyst->reaction chiral_ligand Chiral Monophosphine Ligand (e.g., Me-BI-DIME) chiral_ligand->reaction base Base (e.g., tBuONa) base->reaction product Enantioenriched Axially Chiral Biaryl Pyridine reaction->product Suzuki_Miyaura_Cycle pd0 Pd(0)L*n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L*n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L*n-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 (Axially Chiral Product) reductive_elimination->product r1x This compound (R1-X) r1x->oxidative_addition r2bm Arylboronic Acid (R2-B(OR)2) r2bm->transmetalation base Base base->transmetalation

Troubleshooting & Optimization

Technical Support Center: Reactions with tert-Butyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with tert-Butyl 3-bromo-6-chloropicolinate. The information is designed to help improve reaction yields and address common challenges encountered during Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired 3-aryl-6-chloropicolinate. What are the potential causes and how can I improve the outcome?

Answer: Low yields in Suzuki-Miyaura couplings involving this substrate can stem from several factors. Due to the presence of two halogen atoms, the reaction offers the potential for selective coupling. The Carbon-Bromine bond is significantly more reactive than the Carbon-Chlorine bond, allowing for selective functionalization at the 3-position. Here are common issues and their solutions:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient pyridine rings, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.

  • Base Selection: The base plays a crucial role in the transmetalation step. The solubility and strength of the base can significantly impact the reaction rate and yield.

  • Protodeboronation of Boronic Acid: A common side reaction is the replacement of the boronic acid group with a hydrogen atom, especially in the presence of water and base.

  • Homocoupling: The coupling of two boronic acid molecules or two molecules of the starting halide can occur, reducing the yield of the desired product.

  • Reaction Conditions: Temperature and reaction time are key parameters that may require optimization.

Below is a summary of reaction conditions that can be optimized, with illustrative yields based on reactions with similar 3-bromo-6-chloropyridine substrates.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Representative Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012-1875-85
Pd₂(dba)₃XPhosCs₂CO₃1,4-Dioxane90-11016-2480-90
Pd(PPh₃)₄-Na₂CO₃DME/H₂O806-1265-75
PdCl₂(dppf)-K₂CO₃THF/H₂O801270-80
Low Yield in Buchwald-Hartwig Amination

Question: I am experiencing poor yields in the Buchwald-Hartwig amination of this compound. What steps can I take to optimize this reaction?

Answer: Similar to Suzuki coupling, the Buchwald-Hartwig amination of this substrate can be challenging. The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Key areas for optimization include:

  • Catalyst and Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands is often essential to facilitate the C-N bond formation.

  • Base Strength and Type: A strong, non-nucleophilic base is required to deprotonate the amine. The choice of base can also influence the rate of catalyst decomposition.

  • Amine Coupling Partner: The nature of the amine (primary, secondary, aliphatic, aromatic) will influence the optimal reaction conditions.

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxygen, and incomplete exclusion of air can lead to catalyst oxidation and lower yields.

The following table provides a starting point for optimizing the Buchwald-Hartwig amination with various amines, with expected yields based on data from related bromopyridine systems.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Amine TypeRepresentative Yield (%)
Pd₂(dba)₃BINAPNaOtBuToluene80-1004-12Secondary Aliphatic70-85
Pd(OAc)₂XPhosLHMDS1,4-Dioxane10012-24Primary Aliphatic65-80
Pd₂(dba)₃RuPhosK₃PO₄t-BuOH9018Primary Aromatic60-75
G3-XPhos Precatalyst-Cs₂CO₃Toluene11012Secondary Aromatic75-90

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 10:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Selective Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., G3-XPhos, 1-3 mol%) and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.

  • Reaction: Seal the tube and heat the mixture to the target temperature (e.g., 110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I achieve selective reaction at the C-Cl position?

A1: Standard palladium-catalyzed cross-coupling conditions will overwhelmingly favor reaction at the more labile C-Br bond. Achieving selective coupling at the C-Cl bond in the presence of the C-Br bond is extremely challenging and would require specialized catalysts or reaction conditions that are not standard. It is generally expected that the bromine will react first.

Q2: What are the most common side reactions to look out for?

A2: In Suzuki couplings, the primary side reaction is protodeboronation of the boronic acid. To mitigate this, ensure your reagents are dry and consider using boronic esters (e.g., pinacol esters), which are more stable. Homocoupling of the boronic acid (to form a biaryl) or the starting halide can also occur. Using the correct stoichiometry and ensuring efficient stirring can minimize this. In Buchwald-Hartwig aminations, hydrodehalogenation (replacement of the bromine with a hydrogen) can be a competing pathway.

Q3: Is the tert-butyl ester group stable under the reaction conditions?

A3: The tert-butyl ester is generally stable under typical Suzuki and Buchwald-Hartwig conditions. However, prolonged heating at high temperatures (>120 °C) in the presence of strong bases and/or water could lead to partial hydrolysis or elimination (formation of isobutylene and the corresponding carboxylic acid). If you observe significant formation of the picolinic acid byproduct, consider lowering the reaction temperature and using a milder base if possible.

Q4: My reaction mixture turns black. Is this normal?

A4: The formation of palladium black (finely divided palladium metal) can occur if the catalyst decomposes. This is often a sign of an inefficient ligand or the presence of oxygen. While some color change is expected, a large amount of black precipitate usually indicates a problem with catalyst stability and will likely lead to lower yields. Ensure your reaction is performed under a strict inert atmosphere and that the chosen ligand is appropriate for the reaction.

Q5: How can I effectively remove the palladium catalyst from my product?

A5: After the reaction, the crude product can be filtered through a pad of celite to remove a significant portion of the palladium residue. For more complete removal, treatment of the organic solution with activated carbon or a silica-based metal scavenger can be effective. Further purification by column chromatography is typically sufficient to remove remaining traces.

Visualizations

Troubleshooting_Suzuki_Coupling cluster_catalyst Catalyst/Ligand Issues cluster_base Base Issues cluster_side_reactions Side Reactions cluster_conditions Reaction Conditions start Low Yield in Suzuki Coupling check_catalyst Is the catalyst/ligand system optimal? start->check_catalyst check_base Is the base appropriate? start->check_base check_side_reactions Are side reactions occurring? start->check_side_reactions check_conditions Are reaction conditions optimized? start->check_conditions catalyst_inactive Catalyst deactivation by pyridine-N check_catalyst->catalyst_inactive ligand_ineffective Ligand not bulky/electron-rich enough check_catalyst->ligand_ineffective base_weak Base too weak or insoluble check_base->base_weak protodeboronation Protodeboronation check_side_reactions->protodeboronation homocoupling Homocoupling check_side_reactions->homocoupling temp_low Temperature too low check_conditions->temp_low time_short Reaction time too short check_conditions->time_short solution_catalyst Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Consider a precatalyst. catalyst_inactive->solution_catalyst ligand_ineffective->solution_catalyst solution_base Solution: Screen stronger bases (e.g., K3PO4, Cs2CO3). Ensure base is finely powdered. base_weak->solution_base solution_side_reactions Solution: Use boronic ester. Ensure inert atmosphere. Optimize stoichiometry. protodeboronation->solution_side_reactions homocoupling->solution_side_reactions solution_conditions Solution: Increase temperature incrementally. Monitor reaction over time by TLC/LC-MS. temp_low->solution_conditions time_short->solution_conditions

Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow start Setup Buchwald-Hartwig Reaction reagents Combine this compound, amine, base, catalyst, and ligand in an oven-dried Schlenk tube. start->reagents inert Establish inert atmosphere (evacuate/backfill with Ar/N2) reagents->inert solvent Add anhydrous, degassed solvent inert->solvent reaction Heat to desired temperature (80-110 °C) with vigorous stirring solvent->reaction monitor Monitor progress by TLC or LC-MS reaction->monitor workup Cool, dilute, and filter through celite monitor->workup purify Extract, dry, concentrate, and purify by column chromatography workup->purify product Obtain tert-Butyl 3-amino-6-chloropicolinate derivative purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Side_Reactions cluster_suzuki Suzuki Coupling Side Reactions cluster_buchwald Buchwald-Hartwig Side Reactions cluster_general General Issues main Desired Cross-Coupling Product protodeboronation Protodeboronation (Ar-B(OH)2 -> Ar-H) homocoupling_boronic Boronic Acid Homocoupling (Ar-B(OH)2 + Ar-B(OH)2 -> Ar-Ar) homocoupling_halide Halide Homocoupling (R-Br + R-Br -> R-R) hydrodehalogenation Hydrodehalogenation (R-Br -> R-H) biaryl_formation Biaryl Formation (from halide homocoupling) catalyst_deactivation Catalyst Deactivation (e.g., Pd(0) -> Pd black) ester_hydrolysis Ester Hydrolysis (COOtBu -> COOH)

Caption: Common side reactions and issues in cross-coupling.

Technical Support Center: Purification of tert-Butyl 3-bromo-6-chloropicolinate Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products derived from reactions involving tert-Butyl 3-bromo-6-chloropicolinate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to introduce substituents at the 3- and 6-positions of the pyridine ring. The most common reactions include:

  • Suzuki-Miyaura Coupling: To form C-C bonds with boronic acids or esters.

  • Sonogashira Coupling: To form C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: To form C-N bonds with amines.

Q2: What are the typical impurities I might encounter after a cross-coupling reaction?

A2: Common impurities include:

  • Unreacted Starting Material: Residual this compound.

  • Homocoupled Products: Biaryl compounds from the coupling of two boronic acid molecules in Suzuki reactions, or diynes from the coupling of two alkyne molecules in Sonogashira reactions.

  • Dehalogenated Byproducts: Products where either the bromine or chlorine atom has been replaced by a hydrogen atom.

  • Palladium Residues: The palladium catalyst and its decomposition products (palladium black).[1]

  • Ligand-Derived Impurities: Unreacted ligand or its oxides (e.g., triphenylphosphine oxide).

  • Hydrolyzed Starting Material or Product: Cleavage of the tert-butyl ester to the corresponding carboxylic acid can occur if the reaction or workup conditions are too acidic or basic.

Q3: How can I remove residual palladium from my product?

A3: Residual palladium can often be removed by filtering the reaction mixture through a pad of Celite®.[1] For more persistent palladium contamination, treatment of the crude product solution with a scavenger resin or activated carbon can be effective.

Q4: My tert-butyl ester seems to be cleaving during purification. How can I avoid this?

A4: The tert-butyl ester is sensitive to strong acids and, to a lesser extent, strong bases. To prevent cleavage:

  • Avoid strongly acidic or basic conditions during aqueous workup. Use mild bases like sodium bicarbonate for neutralization.

  • When performing column chromatography, ensure the silica gel is neutral. Acidic impurities in the silica can be neutralized by pre-treating the silica with a dilute solution of triethylamine in the eluent system.

Q5: What are the best general techniques for purifying the products of these reactions?

A5: A combination of the following techniques is typically used:

  • Aqueous Workup: To remove inorganic salts and water-soluble impurities.

  • Filtration: To remove solid impurities, including palladium black.

  • Column Chromatography: On silica gel is the most common method for separating the desired product from starting materials, byproducts, and ligand-derived impurities.[2][3]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to obtain a high-purity material.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem: Low yield of the desired coupled product after purification.

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction by TLC or LC-MS to ensure full consumption of the starting material. If the reaction has stalled, consider adding more catalyst or extending the reaction time.
Protodeborylation of Boronic Acid Use fresh, high-purity boronic acid. Anhydrous conditions can sometimes be beneficial. For electron-poor boronic acids, aqueous conditions may be more suitable.
Homocoupling of Boronic Acid Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) to minimize oxygen, which can promote homocoupling.
Product Loss During Workup/Purification Ensure the pH of the aqueous phase during extraction is appropriate to keep your product in the organic layer. Optimize your column chromatography conditions to ensure good separation from impurities.

Problem: Difficulty in separating the product from triphenylphosphine oxide (Ph₃PO) by column chromatography.

Potential Cause Recommended Solution
Similar Polarity Ph₃PO can have a similar polarity to many cross-coupling products.
Solution 1: Modified Workup After reaction completion and removal of the solvent, triturate the crude residue with a non-polar solvent like hexanes or a mixture of hexanes and ethyl acetate. Ph₃PO is often less soluble and may precipitate, allowing for its removal by filtration.
Solution 2: Alternative Ligand In future reactions, consider using a ligand that is more easily separated, such as a more polar or non-polar phosphine, or a phosphine that can be removed by an acid or base wash.
Sonogashira Coupling

Problem: Significant amount of alkyne homocoupling (Glaser coupling) byproduct.

Potential Cause Recommended Solution
Presence of Oxygen This is a major cause of Glaser coupling, especially when using a copper co-catalyst.
Solution 1: Rigorous Inert Atmosphere Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[4]
Solution 2: Copper-Free Conditions Several copper-free Sonogashira protocols have been developed which can eliminate this side reaction.[4]

Problem: Dehalogenation of the starting material or product.

Potential Cause Recommended Solution
Harsh Reaction Conditions High temperatures or certain base/ligand combinations can promote dehalogenation.
Solution Try running the reaction at a lower temperature for a longer duration. Screening different bases may also help to minimize this side reaction.
Buchwald-Hartwig Amination

Problem: Formation of palladium black and catalyst decomposition.

Potential Cause Recommended Solution
High Temperatures Prolonged exposure to high temperatures can cause the palladium catalyst to decompose.
Solution Lower the reaction temperature and increase the reaction time. Monitor the reaction for the formation of a black precipitate.[1]
Inappropriate Ligand The chosen ligand may not be providing sufficient stability to the palladium center.
Solution Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to stabilize the catalytic species.

Problem: The product is difficult to separate from the amine starting material.

Potential Cause Recommended Solution
Similar Polarity The product and the starting amine may have very similar polarities.
Solution 1: Acidic Wash If the product is not basic, a wash with dilute aqueous acid (e.g., 1M HCl) during the workup can protonate the starting amine, making it water-soluble and allowing for its removal in the aqueous phase.
Solution 2: Optimized Chromatography Carefully screen different eluent systems for column chromatography to achieve better separation. A shallow gradient elution may be necessary.

Quantitative Data

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Derivatives

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O901285
24-Methoxyphenylboronic acidPd(OAc)₂ (3) / SPhos (6)K₂CO₃Toluene/H₂O100892
33-Thienylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃DME/H₂O851678
42-Naphthylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃1,4-Dioxane/H₂O901288

This table presents typical yields for Suzuki-Miyaura reactions of bromopyridine derivatives with various arylboronic acids, based on literature precedents for similar substrates.[5][6][7] Yields are for the isolated, purified product.

Table 2: Typical Column Chromatography Conditions for Purification of Picolinate Derivatives

Parameter Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) A gradient of ethyl acetate in hexanes or dichloromethane in hexanes is commonly used. For more polar products, methanol may be added to the eluent.[2]
Elution Mode Gradient elution is often preferred to effectively separate compounds with a range of polarities.[2]
Sample Loading Dry loading onto a small amount of silica gel is recommended for better separation.[2]
Detection UV light (254 nm) is typically used for visualization on TLC plates.[2]
Typical Rf Value of Product An Rf value between 0.2 and 0.4 in the TLC solvent system is often ideal for good separation on a column.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling and Purification
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.[5]

Protocol 2: General Procedure for Sonogashira Coupling and Purification
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide co-catalyst (5 mol%).

  • Add an anhydrous amine base/solvent (e.g., triethylamine or diisopropylamine).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction at the appropriate temperature (room temperature to 80 °C) and monitor by TLC or LC-MS.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.[4][10]

Protocol 3: General Procedure for Buchwald-Hartwig Amination and Purification
  • Reaction Setup: In a glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried reaction vial.

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vial and heat to 100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute with an organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Starting Materials & Reagents reaction Cross-Coupling Reaction (Suzuki, Sonogashira, or Buchwald-Hartwig) start->reaction quench Quench Reaction reaction->quench extraction Aqueous Extraction quench->extraction drying Dry Organic Layer extraction->drying concentrate Concentrate drying->concentrate chromatography Column Chromatography Separation of Product concentrate->chromatography recrystallization Recrystallization (optional) High Purity Solid chromatography->recrystallization analysis Purity & Identity Confirmation (NMR, LC-MS, etc.) recrystallization->analysis

Caption: General experimental workflow for cross-coupling reactions and purification.

troubleshooting_logic start Low Yield or Impure Product check_reaction Was the reaction complete? start->check_reaction optimize_reaction Optimize Reaction Conditions: - Catalyst/Ligand - Base/Solvent - Temperature/Time check_reaction->optimize_reaction No check_side_reactions Are there significant side products? check_reaction->check_side_reactions Yes optimize_reaction->start address_side_reactions Address Side Reactions: - Inert atmosphere - Copper-free (Sonogashira) - Optimize stoichiometry check_side_reactions->address_side_reactions Yes check_workup Was the workup appropriate? check_side_reactions->check_workup No address_side_reactions->start optimize_workup Optimize Workup: - Adjust pH - Use appropriate washes check_workup->optimize_workup No check_purification Is the purification method effective? check_workup->check_purification Yes optimize_workup->start optimize_purification Optimize Purification: - Different eluent system - Recrystallization check_purification->optimize_purification No end Pure Product check_purification->end Yes optimize_purification->start

Caption: Troubleshooting logic for purification of cross-coupling reaction products.

References

Overcoming solubility issues with tert-Butyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl 3-bromo-6-chloropicolinate

Welcome to the technical support center for this compound. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly solubility issues, encountered during its use in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and storage conditions for this compound?

A: this compound is a solid organic compound with the chemical formula C₁₀H₁₁BrClNO₂.[1][2] For optimal stability, it should be stored in an inert atmosphere at a temperature between 2-8°C.[2]

Q2: I am having difficulty dissolving this compound. What solvents are recommended?

Q3: Can heating improve the solubility of this compound?

A: Yes, increasing the temperature can significantly enhance the solubility of many organic solids. When working with this compound, gentle heating of the solvent mixture can be an effective strategy to achieve dissolution. However, it is crucial to monitor for any potential degradation of the compound or other reaction components at elevated temperatures. For instance, in Suzuki coupling reactions, high temperatures may lead to side reactions like protodeboronation.[3]

Q4: Are there any known incompatibilities for this compound?

A: As a halogenated pyridine derivative, this compound is susceptible to reacting with strong nucleophiles, which may displace the bromo or chloro substituents. It is also important to consider the stability of the tert-butyl ester group, which can be cleaved under strong acidic conditions.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides a structured approach to addressing solubility challenges with this compound, particularly in the context of its common application in cross-coupling reactions.

Predicted Solubility Profile

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents based on general principles of organic chemistry. "Like dissolves like" is a useful guiding principle, where the nonpolar nature of the tert-butyl group and the halogen substituents suggest better solubility in less polar solvents.

Solvent ClassExamplesPredicted SolubilityRationale
Aprotic Polar Dioxane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN)Good to Moderate These solvents can solvate the polar pyridine ring while also accommodating the nonpolar regions of the molecule. DMF and Dioxane are often effective for Suzuki couplings.[3]
Aprotic Nonpolar Toluene, Dichloromethane (DCM), ChloroformGood to Moderate The nonpolar nature of these solvents is well-suited to dissolve the nonpolar tert-butyl group and halogenated aromatic ring.
Polar Protic Water, Methanol, EthanolPoor The large, nonpolar tert-butyl group is expected to significantly reduce solubility in highly polar, hydrogen-bonding solvents.[4]
Ethereal Diethyl etherModerate Offers a balance of polarity that may be suitable for dissolving the compound.
Experimental Protocols for Enhancing Solubility

If you are encountering solubility issues, the following experimental protocols can be employed.

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or solvent system for your reaction.

  • Preparation: In separate, small-volume vials, add a small, accurately weighed amount of this compound (e.g., 5 mg).

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent from the table above.

  • Observation at Room Temperature: Vigorously stir or vortex each vial at room temperature for 2-3 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).

  • Heating: For vials where the compound is not fully dissolved, gently heat the mixture (e.g., to 50-70°C) with continued stirring. Observe and record any changes in solubility.

  • Co-solvent System: If a single solvent is not effective, try binary mixtures. For example, a common system for Suzuki reactions is a mixture of an organic solvent like dioxane or toluene with a small amount of water.[3]

Protocol 2: Sonication-Assisted Dissolution

Sonication can provide the energy needed to break up solid lattices and enhance dissolution.

  • Preparation: Add the this compound and the chosen solvent to a reaction vessel.

  • Sonication: Place the vessel in an ultrasonic bath.

  • Procedure: Sonicate the mixture in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the solvent.

  • Observation: Check for dissolution between sonication intervals.

Troubleshooting Workflow for Cross-Coupling Reactions

Poor solubility of the aryl halide is a common issue in cross-coupling reactions like the Suzuki-Miyaura coupling. The following workflow can help diagnose and solve these problems.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Evaluation cluster_3 Outcome A Poor Solubility of This compound in Reaction Solvent B Increase Reaction Temperature A->B C Change Solvent System (e.g., Dioxane/H2O, Toluene/H2O) A->C D Use a Co-solvent to Aid Solubility A->D E Employ Sonication A->E F Solubility Improved? B->F C->F D->F E->F G Proceed with Reaction F->G Yes H Consider Alternative Reaction Conditions or Reagents F->H No

Caption: Troubleshooting workflow for solubility issues.

Logical Relationship of Factors Affecting Solubility

The solubility of this compound is influenced by several interconnected factors. Understanding these relationships can guide your experimental design.

G Compound_Structure Compound Structure (tert-Butyl group, Halogens, Pyridine Ring) Solubility Solubility Compound_Structure->Solubility Solvent_Properties Solvent Properties (Polarity, Protic/Aprotic) Solvent_Properties->Solubility Temperature Temperature Temperature->Solubility

Caption: Factors influencing the solubility of the compound.

References

Technical Support Center: Troubleshooting the Stability of tert-Butyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 3-bromo-6-chloropicolinate. The following information is designed to help you anticipate and prevent its decomposition during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to decomposition?

A1: The main points of instability in the molecule are the tert-butyl ester and the carbon-halogen bonds (C-Br and C-Cl) on the pyridine ring. The tert-butyl ester is sensitive to both acidic and strongly basic conditions, as well as high temperatures. The halogen substituents can be labile under certain cross-coupling or nucleophilic substitution conditions, potentially leading to undesired side reactions.

Q2: What are the most common decomposition pathways for this compound during a reaction?

A2: The most common decomposition pathways include:

  • Acid-catalyzed hydrolysis of the tert-butyl ester: This results in the formation of the corresponding carboxylic acid, 3-bromo-6-chloropicolinic acid, and isobutylene.

  • Base-mediated hydrolysis of the tert-butyl ester: While more resistant to base than other simple esters, strong bases, especially at elevated temperatures, can induce hydrolysis.

  • Thermal elimination of the tert-butyl group: At high temperatures, the tert-butyl ester can undergo elimination to form isobutylene and the carboxylic acid.

  • Dehalogenation: In the presence of a palladium catalyst and a hydrogen source (e.g., solvent, amine base), reductive dehalogenation can occur, replacing the bromo or chloro group with a hydrogen atom.

  • Protodeboronation (in Suzuki couplings): This is a side reaction where the boronic acid partner reacts with a proton source, leading to the formation of an undesired arene byproduct instead of the coupled product.

Q3: I am observing the formation of 3-bromo-6-chloropicolinic acid as a major byproduct. What is the likely cause and how can I prevent it?

A3: The formation of the carboxylic acid is a clear indication of tert-butyl ester cleavage. This is most likely due to either acidic conditions or excessive heat.

  • Acidic Conditions: Ensure all reagents and solvents are neutral or basic. If your reaction requires acidic conditions, consider using a different protecting group for the carboxylic acid.

  • High Temperatures: If possible, lower the reaction temperature. If high temperatures are necessary for the desired transformation, minimize the reaction time.

Q4: Can I use a strong base like sodium hydroxide or potassium tert-butoxide in my reaction?

A4: The use of strong, non-nucleophilic bases like potassium tert-butoxide should be approached with caution, as they can promote elimination reactions. While tert-butyl esters are generally more stable to basic hydrolysis than methyl or ethyl esters, strong nucleophilic bases like sodium hydroxide can lead to hydrolysis, especially at elevated temperatures. It is advisable to screen milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) first.

Troubleshooting Guide

This guide addresses specific issues you may encounter during reactions involving this compound.

Issue 1: Low Yield in Suzuki Coupling Reactions
Symptom Potential Cause Troubleshooting Steps
Starting material is consumed, but the desired product yield is low, with significant amounts of debrominated or dechlorinated starting material. Reductive dehalogenation is a common side reaction in palladium-catalyzed couplings. This can be exacerbated by certain ligands, bases, or the presence of hydrogen sources.1. Ligand Choice: Switch to a more electron-donating and sterically bulky ligand (e.g., SPhos, XPhos) which can promote reductive elimination over dehalogenation. 2. Base Selection: Use a milder base like K₃PO₄ or Cs₂CO₃. Avoid amine bases if possible, as they can act as hydrogen donors. 3. Solvent: Ensure anhydrous and thoroughly degassed solvents are used.
Significant formation of a byproduct derived from the boronic acid (homocoupling or protodeboronation). Protodeboronation can occur in the presence of protic solvents or acidic impurities. Homocoupling is often a result of oxidative processes.1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Base: Use a non-hydroxide base like K₃PO₄ or KF. 3. Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction to minimize oxygen, which can promote homocoupling.
Formation of 3-bromo-6-chloropicolinic acid. Hydrolysis of the tert-butyl ester due to the basic conditions or high temperature.1. Lower Temperature: Attempt the reaction at a lower temperature. 2. Milder Base: Switch to a less aggressive base (e.g., KF).
Issue 2: Poor Performance in Sonogashira Coupling Reactions
Symptom Potential Cause Troubleshooting Steps
Low conversion of starting material. The C-Cl bond is generally less reactive than the C-Br bond in Sonogashira couplings. The electron-deficient nature of the pyridine ring can also affect reactivity.1. Catalyst System: Use a more active catalyst system. For aryl chlorides, catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands are often more effective. 2. Copper Co-catalyst: Ensure the copper(I) co-catalyst (e.g., CuI) is fresh and active. 3. Temperature: A higher reaction temperature may be required, but monitor for decomposition of the tert-butyl ester.
Observation of dehalogenated byproducts. Similar to Suzuki coupling, reductive dehalogenation can be a competing pathway.[1][2]1. Minimize Reaction Time: Once the starting material is consumed (as monitored by TLC or LC-MS), work up the reaction promptly. 2. Ligand Selection: Experiment with different phosphine ligands to find one that favors the cross-coupling pathway.

Experimental Protocols

General Protocol for a Suzuki Coupling Reaction
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing Decomposition Pathways and Troubleshooting

DecompositionPathways reactant This compound acid 3-bromo-6-chloropicolinic acid reactant->acid Acidic Conditions / High Temp. dehalogenated Dehalogenated Product reactant->dehalogenated Pd Catalyst / H-Source protodeboronation Arene (from boronic acid) reactant->protodeboronation Suzuki Conditions (Side Reaction) isobutylene Isobutylene acid->isobutylene co-product

Caption: Potential decomposition and side-reaction pathways for this compound.

TroubleshootingWorkflow start Low Reaction Yield check_byproducts Analyze Byproducts (TLC, LC-MS, NMR) start->check_byproducts ester_cleavage Ester Cleavage Observed? check_byproducts->ester_cleavage dehalogenation Dehalogenation Observed? ester_cleavage->dehalogenation No lower_temp Lower Temperature ester_cleavage->lower_temp Yes boronic_acid_side_reactions Boronic Acid Side Reactions? dehalogenation->boronic_acid_side_reactions No change_ligand Change Ligand (e.g., bulky, e--rich) dehalogenation->change_ligand Yes anhydrous_inert Ensure Anhydrous & Inert Conditions boronic_acid_side_reactions->anhydrous_inert Yes milder_base Use Milder Base lower_temp->milder_base change_ligand->milder_base

Caption: A logical workflow for troubleshooting low yields in reactions with this compound.

References

Impact of base and solvent choice on tert-Butyl 3-bromo-6-chloropicolinate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: tert-Butyl 3-bromo-6-chloropicolinate

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in utilizing this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity order for the bromine and chlorine substituents on the picolinate ring?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[1][2] Therefore, the C-Br bond at the 3-position is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bond at the 6-position. This inherent reactivity difference allows for selective functionalization at the C-Br position while leaving the C-Cl intact for subsequent transformations.

Q2: Which types of reactions are common for this substrate?

A2: Given its structure, this compound is an excellent substrate for a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. It can also undergo nucleophilic aromatic substitution (SNAr) reactions, typically at the 6-position after the more reactive 3-position has been functionalized.

Q3: How does the choice of base impact reaction outcomes?

A3: The base is critical for the success of most cross-coupling reactions.

  • In Suzuki-Miyaura coupling, a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the organoboron reagent to facilitate transmetalation.[3][4]

  • In Buchwald-Hartwig amination, a strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) is needed to deprotonate the amine nucleophile.[5][6]

  • In Sonogashira coupling, an amine base like triethylamine or diethylamine is typically used to neutralize the HX byproduct.[2] The choice of base can influence reaction rate, yield, and sometimes even the catalytic cycle.

Q4: How does the choice of solvent affect selectivity and reaction efficiency?

A4: The solvent plays a crucial role in solubilizing reagents and stabilizing catalytic intermediates.[7][8] In di-halogenated substrates, solvent polarity can dramatically influence selectivity. For example, in some palladium-catalyzed couplings, nonpolar solvents (e.g., toluene, THF) may favor reaction at one halide, while polar aprotic solvents (e.g., DMF, MeCN) may favor the other.[9][10] This effect is attributed to the solvent's ability to stabilize different transition states in the catalytic cycle.[10][11]

Troubleshooting Guides

Problem 1: Low or No Yield in Cross-Coupling Reactions
Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is properly handled and stored under an inert atmosphere. Use a fresh batch or a different palladium source/ligand combination. For aryl chlorides, bulky, electron-rich phosphine ligands are often necessary.[12]
Insufficient Reaction Temperature or Time Increase the reaction temperature in increments of 10-20 °C. Monitor the reaction over a longer period (e.g., up to 24 hours) using TLC or LC-MS.[13]
Improper Base or Solvent The choice of base and solvent is critical. Screen a variety of conditions. For Suzuki couplings, ensure the base is strong enough to activate the boronic acid. For Buchwald-Hartwig reactions, ensure the base is not sterically hindered from interacting with the amine.
Poor Quality Reagents Use anhydrous solvents and ensure reagents are free from moisture and oxygen, as these can deactivate the catalyst. Degas the solvent and reaction mixture thoroughly.[13]
Substrate Decomposition If the reaction is run at a very high temperature, the starting material or product may be degrading. Try lowering the temperature and using a more active catalyst system.
Problem 2: Poor Selectivity (Reaction at both C-Br and C-Cl)
Potential Cause Suggested Solution
Reaction Conditions Too Harsh High temperatures or prolonged reaction times can lead to the coupling of the less reactive C-Cl bond. Reduce the temperature and monitor the reaction closely to stop it once the C-Br coupling is complete.
Catalyst/Ligand System Some palladium-ligand systems may exhibit lower selectivity. Experiment with different ligands. For example, systems known to be highly active for aryl chloride activation might be less selective.
Solvent Effect As discussed in the FAQs, solvent polarity can influence selectivity. Test a nonpolar solvent (e.g., Toluene, Dioxane) versus a polar aprotic solvent (e.g., DMF, NMP) to see if it improves selectivity for the C-Br position.[9][10]
Problem 3: Formation of Side Products
Potential Cause Suggested Solution
Homo-coupling of Boronic Acid (Suzuki) This side reaction can occur if the reaction conditions favor the self-coupling of the boronic acid. This can sometimes be suppressed by using a different base or solvent system, or by ensuring a truly anaerobic environment.[13]
Homo-coupling of Alkyne (Sonogashira) The copper co-catalyst can promote the formation of alkyne homo-coupling byproducts (Glaser coupling). If this is a major issue, switch to a copper-free Sonogashira protocol.[14]
Proto-dehalogenation (Loss of Br or Cl) The presence of trace amounts of water or other proton sources can lead to the replacement of the halide with a hydrogen atom. Ensure all reagents and solvents are scrupulously dried.[13]
Hydrolysis of tert-Butyl Ester Strongly basic or acidic conditions, especially in the presence of water at elevated temperatures, can lead to the hydrolysis of the tert-butyl ester group. Use milder bases (e.g., K₃PO₄ instead of NaOtBu if possible) and ensure anhydrous conditions.

Data Presentation: Reaction Condition Summary

The following tables summarize typical starting conditions for various cross-coupling reactions based on literature for structurally similar 3-bromo-6-chloro-heterocycles. Optimization is often required.

Table 1: Suzuki-Miyaura Coupling Conditions (Selective for C-Br)

Palladium Catalyst Ligand Base Solvent Temp (°C)
Pd(OAc)₂ (2-5 mol%) SPhos (4-10 mol%) K₃PO₄ (2-3 equiv.) Toluene/H₂O 80-100
Pd₂(dba)₃ (2 mol%) P(t-Bu)₃ (4-6 mol%) Cs₂CO₃ (2 equiv.) Dioxane 80-110

| Pd(dppf)Cl₂ (3-5 mol%) | - | Na₂CO₃ (2 equiv.) | Dioxane/H₂O | 80-90 |

Table 2: Buchwald-Hartwig Amination Conditions (Selective for C-Br)

Palladium Catalyst Ligand Base Solvent Temp (°C)
Pd₂(dba)₃ (2-4 mol%) XPhos (4-8 mol%) NaOtBu (1.5 equiv.) Toluene 90-110
Pd(OAc)₂ (5 mol%) BINAP (7.5 mol%) Cs₂CO₃ (2 equiv.) Dioxane 100

| G3-XPhos (2-5 mol%) | - | LHMDS (1.5 equiv.) | THF | 65-80 |

Table 3: Sonogashira Coupling Conditions (Selective for C-Br)

Palladium Catalyst Copper Co-catalyst Base Solvent Temp (°C)
Pd(PPh₃)₂Cl₂ (2-5 mol%) CuI (3-10 mol%) TEA or DIPEA THF or DMF 25-60
Pd(OAc)₂ (2 mol%) None Cs₂CO₃ (2 equiv.) Dioxane 80-100

| Pd(PhCN)₂Cl₂/P(t-Bu)₃ | CuI (5 mol%) | n-Butylamine | Toluene | 25 |

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the 3-position of this compound.

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), Pd(OAc)₂ (0.03 equiv.), SPhos (0.06 equiv.), and K₃PO₄ (2.5 equiv.).

  • Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add degassed toluene and degassed water in a 10:1 ratio (v/v) via syringe. The final concentration of the substrate should be approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Position

This protocol provides a general method for the selective amination at the 3-position.

  • Setup: To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.5 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.). Evacuate and backfill the flask with the inert gas three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a final concentration of ~0.2 M.

  • Reaction: Heat the mixture to 100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After the starting material is consumed (typically 6-18 hours), cool the reaction to room temperature. Dilute with diethyl ether and quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Visualizations

troubleshooting_flowchart start Start Cross-Coupling Reaction check_conversion Low or No Conversion? start->check_conversion check_selectivity Poor Selectivity? check_conversion->check_selectivity No increase_temp 1. Increase Temp/Time 2. Check Catalyst Activity 3. Screen Base/Solvent check_conversion->increase_temp Yes check_side_products Side Products Observed? check_selectivity->check_side_products No lower_temp 1. Lower Temperature 2. Screen Ligands 3. Change Solvent Polarity check_selectivity->lower_temp Yes success Reaction Successful check_side_products->success No purify 1. Use Anhydrous Conditions 2. Switch to Cu-free (Sonogashira) 3. Optimize Stoichiometry check_side_products->purify Yes increase_temp->check_conversion Re-evaluate lower_temp->check_selectivity Re-evaluate purify->check_side_products Re-evaluate

Caption: Troubleshooting Decision Tree for Cross-Coupling.

selective_functionalization start_material tert-Butyl 3-bromo-6-chloropicolinate reaction1 Selective Cross-Coupling (e.g., Suzuki at C-Br) start_material->reaction1 intermediate 3-Aryl-6-chloro Picolinate Intermediate reaction1->intermediate reaction2 Second Cross-Coupling (e.g., Amination at C-Cl) intermediate->reaction2 final_product Di-substituted Picolinate Product reaction2->final_product

Caption: Workflow for Sequential Functionalization.

reactivity_diagram reactivity C-Cl Bond Pyridine Ring C-Br Bond less_reactive Less Reactive (Requires harsher conditions or specific catalysts) reactivity:f0->less_reactive more_reactive More Reactive (Site of initial functionalization) reactivity:f2->more_reactive

Caption: Relative Reactivity of C-Halogen Bonds.

References

Technical Support Center: Strategies to Minimize Homocoupling in Reactions of tert-Butyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting strategies and frequently asked questions (FAQs) regarding the minimization of homocoupling side reactions in cross-coupling experiments involving tert-Butyl 3-bromo-6-chloropicolinate.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a concern with this compound?

A1: Homocoupling is an undesired side reaction in cross-coupling catalysis where two identical molecules of a starting material react with each other.[1] For this compound, this can result in the formation of a dimeric picolinate species. Additionally, the coupling partner, such as a boronic acid in a Suzuki reaction or a terminal alkyne in a Sonogashira reaction, can also undergo homocoupling to form its own symmetric byproduct. These side reactions consume starting materials, reduce the yield of the desired cross-coupled product, and complicate purification.

Q2: Which halide on this compound is more reactive in palladium-catalyzed cross-coupling?

A2: In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl. Therefore, the C-Br bond at the 3-position of the picolinate ring is significantly more reactive than the C-Cl bond at the 6-position. This selectivity allows for cross-coupling to occur preferentially at the C-Br position, leaving the C-Cl bond intact for potential subsequent functionalization. However, harsh reaction conditions can sometimes lead to a loss of selectivity.

Q3: What are the primary causes of homocoupling?

A3: The main causes of homocoupling vary depending on the reaction type:

  • Aryl Halide Homocoupling: This can be promoted by certain catalyst systems, particularly at higher temperatures. In some cases, inefficient generation of the active Pd(0) catalyst from a Pd(II) precursor can lead to side reactions.

  • Boronic Acid Homocoupling (Suzuki Reaction): The presence of oxygen is a primary culprit, as it can promote the oxidative homocoupling of the boronic acid reagent.[2][3]

  • Alkyne Homocoupling (Sonogashira Reaction): This side reaction, often called Glaser coupling, is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[4]

Q4: How does the choice of catalyst and ligand impact homocoupling?

A4: The catalyst and ligand system is critical. Using a well-defined Pd(0) precatalyst (e.g., Pd(PPh₃)₄) can sometimes be more effective than generating Pd(0) in situ from a Pd(II) source (e.g., Pd(OAc)₂), as incomplete reduction of Pd(II) can promote side reactions.[2][5] Employing bulky, electron-rich phosphine ligands can accelerate the desired reductive elimination step of the cross-coupling cycle, which outcompetes the pathways leading to homocoupling.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Significant formation of a dimeric picolinate byproduct (aryl halide homocoupling).
Potential Cause Troubleshooting Strategy Rationale
High Reaction Temperature Lower the reaction temperature in 5-10 °C increments.Higher temperatures can sometimes favor the homocoupling pathway or lead to catalyst decomposition.[2]
High Substrate Concentration Reduce the concentration of the aryl halide. Consider slow addition of the aryl halide to the reaction mixture.A high local concentration of the aryl halide can increase the rate of homocoupling.[2]
Inefficient Catalyst System 1. Switch from a Pd(II) precatalyst to a Pd(0) precatalyst. 2. Employ bulky, electron-rich ligands (e.g., Buchwald-type ligands).[1] 3. Screen different palladium sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄).A more active catalyst system can accelerate the desired cross-coupling pathway, making it kinetically favored over homocoupling. Bulky ligands promote the final reductive elimination step.
Inappropriate Base Screen alternative bases. For Suzuki reactions, consider using K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH.The choice of base can influence catalyst activity and stability, thereby affecting the selectivity of the reaction.[6]
Issue 2: Significant formation of boronic acid-derived dimer in a Suzuki-Miyaura reaction.
Potential Cause Troubleshooting Strategy Rationale
Presence of Oxygen 1. Thoroughly degas all solvents and water (e.g., by sparging with argon or nitrogen for 20-30 minutes or using freeze-pump-thaw cycles).[2] 2. Conduct the reaction under a strict inert atmosphere (e.g., using Schlenk lines or a glovebox).[2]Oxygen can promote the oxidative homocoupling of boronic acids, often mediated by palladium species.[3] Rigorous exclusion of oxygen is critical to suppress this side reaction.[5]
Pd(II) Species in Solution Add a mild reducing agent, such as potassium formate, to the reaction mixture before adding the catalyst.[5][7][8]Free Pd(II) can stoichiometrically react with boronic acids to produce the homocoupled dimer and Pd(0). A mild reductant helps maintain the palladium in its active Pd(0) state.[5][7]
Boronic Acid Quality Use high-purity boronic acids or more stable derivatives like pinacol boronate esters.Boronic acids can degrade over time, and impurities can sometimes promote side reactions. Boronate esters are often more robust.[6]
Issue 3: Significant formation of diacetylene byproduct in a Sonogashira reaction.
Potential Cause Troubleshooting Strategy Rationale
Copper(I)-Mediated Oxidative Coupling Perform the reaction under copper-free conditions. A common system involves a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and an amine base (e.g., diisopropylethylamine) without any copper salt.[1]The copper(I) co-catalyst is often responsible for the oxidative homocoupling of terminal alkynes (Glaser coupling), especially in the presence of oxygen.[4]
Presence of Oxygen Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.As with other coupling reactions, oxygen can promote undesired oxidative side reactions.
Low Alkyne Concentration Use a slight excess of the terminal alkyne (e.g., 1.2-1.5 equivalents).Ensuring a sufficient concentration of the alkyne coupling partner can help favor the cross-coupling pathway over self-coupling.

Data Presentation

The following table summarizes the general effect of various reaction parameters on minimizing the ratio of homocoupling to the desired cross-coupling product.

Parameter Condition to Minimize Homocoupling Typical Effect on Homocoupling/Cross-Coupling Ratio
Atmosphere Strict Inert (N₂ or Ar), Degassed SolventsDrastically Decreases (especially for boronic acid and alkyne homocoupling)[2][5]
Catalyst Precursor Pd(0) source (e.g., Pd(PPh₃)₄)Generally Decreases
Ligands Bulky, Electron-Rich PhosphinesDecreases
Temperature Lower TemperatureGenerally Decreases[2]
Concentration Lower Substrate Concentration / Slow AdditionDecreases
Additives Mild Reductant (e.g., K-formate for Suzuki)Decreases Boronic Acid Homocoupling[7][8]
Copper Co-catalyst Copper-Free (for Sonogashira)Eliminates Primary Pathway for Alkyne Homocoupling[1]

Experimental Protocols

Illustrative Protocol for a Suzuki-Miyaura Coupling

This is a general starting protocol that should be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 equiv)

  • K₂CO₃ or K₃PO₄ (2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Add the palladium catalyst to the flask under a positive flow of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Illustrative Protocol for a Copper-Free Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • PPh₃ (0.04 equiv)

  • Degassed solvent (e.g., THF or DMF)

  • Amine Base (e.g., Diisopropylethylamine or Triethylamine, 2.0 equiv)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add the this compound, palladium catalyst, and phosphine ligand.[1]

  • Add the degassed solvent via syringe.

  • Add the terminal alkyne, followed by the amine base, to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C).[1]

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, cool the mixture, dilute with an appropriate solvent, and proceed with aqueous workup and purification as described in the Suzuki protocol.

Mandatory Visualizations

start High Homocoupling Observed? cause_o2 Cause: Presence of Oxygen? start->cause_o2 Boronic Acid or Alkyne Dimer cause_pd2 Cause: Excess Pd(II)? start->cause_pd2 Boronic Acid Dimer cause_temp Cause: High Temperature? start->cause_temp Aryl Halide Dimer cause_cu Cause: Copper Catalyst? (Sonogashira) start->cause_cu Alkyne Dimer solution_degas Solution: Degas Solvents & Use Inert Atmosphere cause_o2->solution_degas solution_reductant Solution: Add Mild Reductant (e.g., K-formate) cause_pd2->solution_reductant solution_temp Solution: Lower Reaction Temperature cause_temp->solution_temp solution_cu_free Solution: Switch to Copper-Free Protocol cause_cu->solution_cu_free

Caption: Troubleshooting workflow for diagnosing and solving common homocoupling issues.

G cluster_cross Desired Cross-Coupling Cycle cluster_homo Undesired Homocoupling Pathway (Example: Suzuki) Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R' ArPdX->ArPdR Transmetalation (R'-M) Product Ar-R' (Product) ArPdR->Product Reductive Elimination Product->Pd0 Catalyst Regeneration PdII Pd(II) RPdR R'-Pd(II)-R' PdII->RPdR 2x Transmetalation (2 R'-B(OH)₂) HomoProduct R'-R' (Dimer) RPdR->HomoProduct Reductive Elimination Pd0_from_homo Pd(0)L_n HomoProduct->Pd0_from_homo Forms Pd(0) start_catalyst Pd Catalyst start_catalyst->Pd0 Enters Cycle start_catalyst->PdII If O₂ or Pd(II) Precursor Present

Caption: Competing catalytic cycles for cross-coupling versus homocoupling.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Spectroscopic Analysis of Tert-Butyl 3-Bromo-6-Chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of tert-butyl 3-bromo-6-chloropicolinate, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. We present supporting experimental data and detailed protocols to aid in the accurate identification and characterization of this halogenated picolinate.

The precise arrangement of bromine and chlorine atoms, along with the tert-butyl ester group on the picolinate scaffold, imparts unique chemical properties to this compound.[1] Spectroscopic analysis provides the definitive evidence for this intricate molecular structure. This guide will delve into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for its structural confirmation.

Comparative Spectroscopic Data

To facilitate a clear understanding of the expected spectroscopic signatures, the following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

¹H NMR ¹³C NMR
Chemical Shift (δ) ppm Multiplicity Integration Assignment
8.15d1HH-4
7.60d1HH-5
1.60s9HC(CH₃)₃

Table 2: Infrared (IR) and Mass Spectrometry (MS) Data for this compound

Spectroscopic Technique Key Observations Interpretation
Infrared (IR) Spectroscopy ~3100-3000 cm⁻¹ (weak)Aromatic C-H stretch
~2980-2850 cm⁻¹ (medium)Aliphatic C-H stretch (tert-butyl)
~1735 cm⁻¹ (strong)C=O stretch (ester)
~1600-1450 cm⁻¹ (multiple)Aromatic C=C and C=N stretching
~1250-1000 cm⁻¹ (strong)C-O stretch (ester)
~800-600 cm⁻¹ (strong)C-Cl and C-Br stretches
Mass Spectrometry (MS) Molecular Ion [M]⁺ peaks at m/z 291, 293, 295Presence of one bromine and one chlorine atom
Isotopic pattern ratio of ~3:4:1Confirms the presence of ¹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes
Major fragment at m/z 235, 237, 239Loss of isobutylene (-56 amu)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound product in 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a standard single-pulse sequence with a 30-degree pulse width.

    • Set the spectral width to cover the range of 0-10 ppm.

    • Employ a relaxation delay of 5 seconds and acquire 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the range of 0-200 ppm.

    • Use a relaxation delay of 2 seconds and acquire 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform a Fourier transform. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a thin film of the sample by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and depositing it onto a KBr or NaCl salt plate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) system. For direct infusion, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS or direct infusion.

  • Mass Analysis: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: Analyze the molecular ion region for the characteristic isotopic pattern of a compound containing one bromine and one chlorine atom.[2][3][4] The relative abundance of the isotopes (⁷⁹Br:⁸¹Br ≈ 1:1 and ³⁵Cl:³⁷Cl ≈ 3:1) will result in a distinctive M, M+2, and M+4 peak pattern.[3][4]

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the interplay between the different techniques for structural confirmation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of tert-Butyl 3-bromo-6-chloropicolinate purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms confirmation Final Structure Confirmation nmr->confirmation ir->confirmation ms->confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of this compound.

logical_relationship cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry structure Proposed Structure: This compound h_nmr ¹H NMR: - Aromatic protons (2) - tert-Butyl protons (9) structure->h_nmr Provides proton environment c_nmr ¹³C NMR: - Carbonyl carbon - Aromatic carbons (5) - tert-Butyl carbons (2) structure->c_nmr Provides carbon framework ir_data Key Functional Groups: - C=O (ester) - Aromatic C-H - Aliphatic C-H - C-O, C-Cl, C-Br structure->ir_data Confirms functional groups ms_data Molecular Weight & Formula: - Molecular Ion [M]⁺ - Isotopic pattern for Br and Cl structure->ms_data Confirms molecular formula confirmation Confirmed Structure h_nmr->confirmation c_nmr->confirmation ir_data->confirmation ms_data->confirmation

Caption: Logical relationship of how different spectroscopic methods confirm the molecular structure.

Alternative and Complementary Techniques

While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information.

  • Elemental Analysis: This technique provides the empirical formula of the compound by determining the percentage composition of carbon, hydrogen, nitrogen, and other elements. This data can be used in conjunction with high-resolution mass spectrometry to definitively determine the molecular formula.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides the most unambiguous structural information, including bond lengths, bond angles, and stereochemistry. This method, however, is contingent on the ability to grow suitable single crystals.

  • Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to further confirm the connectivity of protons and carbons within the molecule, especially for more complex structures.

References

Purity Analysis of Synthesized tert-Butyl 3-bromo-6-chloropicolinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common analytical methods for determining the purity of synthesized tert-Butyl 3-bromo-6-chloropicolinate (CAS: 1235036-15-3). Accurate purity assessment of this key building block is critical, as impurities can significantly impact the yield, safety, and efficacy of downstream products in pharmaceutical and agrochemical development.[1] This document offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and data presentation.

Comparison of Key Analytical Methods

The choice of an analytical method for purity determination depends on various factors, including the nature of expected impurities, required accuracy, sample availability, and laboratory instrumentation. For this compound, a halogenated pyridine derivative, several techniques are applicable.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a robust and widely used technique for the purity analysis of non-volatile organic compounds.[2] It separates the target compound from impurities based on their differential partitioning between a stationary phase (column) and a liquid mobile phase. For halogenated and pyridine-containing compounds, reversed-phase HPLC with UV detection is a common approach.[3][4] This method is highly reproducible and can quantify impurities with high precision.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[5] While this compound may require high temperatures to volatilize, GC-MS is exceptionally useful for detecting and identifying volatile organic impurities, residual solvents, or thermally stable by-products from the synthesis. The mass spectrometer provides structural information, aiding in the unambiguous identification of contaminants.[6]

  • Quantitative NMR (qNMR): qNMR has emerged as a primary analytical method for purity determination that does not require a reference standard of the analyte itself.[7][8] It is a non-destructive technique that provides both structural confirmation and a direct measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and weight.[9][10] Many scientific journals now encourage or require qNMR for purity validation of research compounds.[7][8]

Quantitative Data Summary

The following table summarizes the performance characteristics of the three primary analytical methods for the purity analysis of this compound.

ParameterHPLC-UVGC-MSQuantitative ¹H NMR (qNMR)
Principle Liquid chromatographic separation based on polarityGas chromatographic separation based on volatility and boiling pointNuclear magnetic resonance signal intensity relative to an internal standard
Typical Purity Range 95-99.9%Detects volatile impurities, contributing to overall purity assessment90-99.9%
Precision (RSD) < 1-2%[11]< 5%< 1%[9]
Limit of Quantification ~0.05% (impurity)ng/mL to pg on column[12][13]~0.1% (impurity)
Sample Requirement Low (mg)Low (mg)Low (mg), non-destructive[7]
Key Advantages Robust, reproducible, suitable for non-volatile impuritiesHigh sensitivity for volatile and semi-volatile impurities, provides structural IDAbsolute quantification without a specific reference standard, non-destructive, provides structural confirmation[7][9]
Key Limitations Requires a reference standard for the main component, may not detect highly volatile or non-UV active impuritiesNot suitable for non-volatile or thermally labile impurities, potential for on-column degradationLower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures[10]

Visualized Workflows and Logic

The following diagrams illustrate the general experimental workflow for purity analysis and a decision-making model for method selection.

PurityAnalysisWorkflow Experimental Workflow for Purity Analysis cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample Synthesized Sample Received Dissolve Dissolve in Appropriate Solvent (e.g., Acetonitrile, CDCl3) Sample->Dissolve Spike Spike with Internal Standard (for qNMR or GC/HPLC) Dissolve->Spike HPLC HPLC Analysis Spike->HPLC Inject / Analyze GCMS GC-MS Analysis Spike->GCMS Inject / Analyze qNMR qNMR Analysis Spike->qNMR Inject / Analyze Integrate Integrate Peaks / Signals HPLC->Integrate GCMS->Integrate qNMR->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Certificate of Analysis Calculate->Report

Caption: General workflow for purity analysis of a synthesized compound.

Caption: Logic for selecting the appropriate analytical method.

Experimental Protocols

The following are detailed, representative protocols for the purity analysis of this compound.

Purity by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for quantifying the main component and non-volatile impurities.

  • Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

    • Gradient Example: Start at 60% A, ramp to 95% A over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm.[11]

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject 10 µL of the sample solution.

    • Record the chromatogram for 25 minutes.

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Analysis of Volatile Impurities by GC-MS

This protocol is designed to identify and quantify residual solvents and volatile by-products.

  • Instrumentation: Gas chromatograph with a mass selective detector (MSD).

  • Column: Low-polarity capillary column (e.g., TG-5SilMS, 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection: 1 µL, splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MSD Parameters:

    • Transfer Line Temperature: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the sample into a 2 mL GC vial.

    • Add 1 mL of high-purity dichloromethane or ethyl acetate and cap immediately.

    • Vortex to dissolve.

  • Analysis:

    • Inject the sample and acquire the data.

    • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify known impurities using an internal or external standard method.

Purity by Quantitative ¹H NMR (qNMR)

This method provides an absolute purity value against a certified internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one sharp singlet that does not overlap with analyte signals.

  • Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound into a clean vial.

    • Accurately weigh ~10 mg of the internal standard into the same vial.

    • Record the exact weights.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to allow for full relaxation.[14]

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from the analyte (e.g., the tert-butyl singlet) and a signal from the internal standard.

    • Calculate the purity using the following formula:

      Purity (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x P_std

      Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular weight (Analyte: 292.56 g/mol )

      • m: Mass

      • P_std: Purity of the internal standard (%)

Conclusion

For a comprehensive and robust purity assessment of synthesized this compound, a multi-faceted approach is recommended. HPLC serves as an excellent primary method for routine quality control and quantification of the main component against non-volatile impurities.[15] To ensure the absence of potentially harmful volatile residues from synthesis, GC-MS analysis is crucial.[16] For definitive structural confirmation and an absolute purity value, particularly for reference materials or in late-stage development, qNMR is the gold standard, offering high accuracy and precision without the need for a specific analyte standard.[7][9] The combination of these methods provides a complete purity profile, ensuring the material meets the stringent quality requirements for research and development.

References

Comparative Guide to the Biological Activity of Compounds Potentially Derived from tert-Butyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of tert-butyl 3-bromo-6-chloropicolinate presents a valuable starting point for the synthesis of a diverse array of biologically active compounds. The presence of bromo and chloro substituents at the 3 and 6 positions, respectively, allows for selective chemical modifications, leading to derivatives with potential applications in oncology, infectious diseases, and agriculture. This guide provides a comparative overview of the biological activities of compound classes that could be plausibly synthesized from this picolinate derivative, supported by experimental data from structurally related molecules.

While direct biological data for derivatives of this compound is not extensively available in the public domain, this guide extrapolates from reported activities of analogous 3,6-disubstituted picolinates to showcase the potential of this chemical scaffold.

Hypothetical Synthetic Pathways from this compound

The differential reactivity of the bromo and chloro substituents on the pyridine ring allows for sequential and site-selective modifications. For instance, the bromo group is generally more reactive in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the introduction of aryl or heteroaryl moieties at the 3-position. The chloro group at the 6-position can subsequently be targeted for nucleophilic aromatic substitution or other coupling reactions.

G start This compound suzuki Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst) start->suzuki nucleophilic_sub Nucleophilic Substitution (e.g., NaN3, then reduction) start->nucleophilic_sub intermediate1 tert-Butyl 3-aryl-6-chloropicolinate suzuki->intermediate1 snar Nucleophilic Aromatic Substitution (e.g., Amines, Alcohols) intermediate1->snar final_product1 3-Aryl-6-substituted Picolinates (e.g., Anticancer, Herbicidal) snar->final_product1 intermediate2 tert-Butyl 3-amino-6-chloropicolinate nucleophilic_sub->intermediate2 amide_coupling Amide/Urea Formation intermediate2->amide_coupling final_product2 3-Amido/Ureido-6-chloro Picolinates (e.g., Antimycobacterial) amide_coupling->final_product2

Figure 1: Hypothetical synthetic routes from this compound.

Anticancer Activity

Derivatives of 3,6-disubstituted pyridines have shown promising anticancer activities. By introducing aryl groups at the 3-position and modifying the 6-position, it is possible to generate compounds with potent cytotoxic effects against various cancer cell lines.

Comparative Data of Structurally Related Anticancer Compounds
Compound ClassTarget Cell LineIC50 / GI50 (µM)Reference CompoundIC50 / GI50 (µM)Reference
6-Aryl-pyridazinonesLeukemia (SR)< 0.1Doxorubicin-[1]
Non-Small Cell Lung (NCI-H522)< 0.1Doxorubicin-[1]
Breast (MCF7)< 1.0Doxorubicin-[1]
3,6-Diunsaturated 2,5-diketopiperazinesLung (A549)1.2--[2]
Cervical (HeLa)0.7--[2]
4-Aryl-2-methoxypyridine-3-carbonitrilesLiver (HepG2)1.535-Fluorouracil1.65[3]
Prostate (DU145)1.0 - 5.05-Fluorouracil-[3]
Breast (MDA-MB-231)1.0 - 5.05-Fluorouracil-[3]
Quinoline-based dihydrazonesBreast (MCF-7)7.0165-Fluorouracil> 34.32[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated cells).

G A Seed Cells in 96-well plate B Add Test Compounds A->B C Incubate for 48-72h B->C D Add MTT Solution C->D E Incubate for 4h D->E F Add DMSO to dissolve formazan E->F G Measure Absorbance at 570 nm F->G

Figure 2: Workflow of the MTT assay for cytotoxicity testing.

Antimicrobial Activity

The picolinate scaffold is a key component in several antimicrobial agents. Modifications at the 3 and 6 positions can lead to compounds with potent activity against bacteria, including multidrug-resistant strains.

Comparative Data of Structurally Related Antimicrobial Compounds
Compound ClassTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Chloropicolinate amides/ureasMycobacterium tuberculosis H37Rv3.12 - 6.25Isoniazid0.1[5]
PicolinamidesClostridioides difficile0.125--[6]
Staphylococcus aureus (MRSA)> 128--[6]
Alkyl PyridinolsStaphylococcus aureus (MRSA)0.5 - 1.0--[7]
Pyridine-based thiosemicarbazonesMycobacterium tuberculosis (resistant strain)0.5 - 4.0--[8]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

G A Prepare Bacterial Inoculum C Inoculate Microtiter Plate A->C B Serially Dilute Test Compounds B->C D Incubate for 18-24h C->D E Observe for Bacterial Growth D->E F Determine MIC E->F

Figure 3: Workflow for MIC determination by broth microdilution.

Herbicidal Activity

Picolinate-based compounds are a well-established class of herbicides. Novel derivatives with substitutions at the 3 and 6 positions can exhibit potent and selective herbicidal activity.

Comparative Data of Structurally Related Herbicidal Compounds
Compound ClassTarget PlantIC50 (µM)Reference CompoundIC50 (µM)Reference
6-(5-Aryl-1-pyrazolyl)-2-picolinic acidsArabidopsis thaliana (root growth)0.045Picloram2.0[9]
Experimental Protocol: Root Growth Inhibition Assay

This assay is used to evaluate the effect of chemical compounds on the root elongation of a model plant, such as Arabidopsis thaliana.

  • Seed Sterilization and Germination: Seeds are surface-sterilized and germinated on a nutrient agar medium.

  • Compound Application: The test compounds are incorporated into the agar medium at various concentrations.

  • Seedling Transfer: Uniformly sized seedlings are transferred to the plates containing the test compounds.

  • Incubation: The plates are incubated vertically in a growth chamber under controlled light and temperature conditions.

  • Root Length Measurement: After a set period (e.g., 7 days), the length of the primary root is measured.

  • IC50 Calculation: The concentration of the compound that inhibits root growth by 50% compared to the control is calculated.

G A Prepare Agar Plates with Test Compounds B Transfer Germinated Seedlings A->B C Incubate Vertically B->C D Measure Primary Root Length C->D E Calculate IC50 D->E

References

Benchmarking Cross-Coupling Reaction Yields of tert-Butyl 3-bromo-6-chloropicolinate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the efficient and predictable functionalization of heterocyclic scaffolds is paramount. tert-Butyl 3-bromo-6-chloropicolinate is a versatile building block, offering two distinct halogenated sites for selective cross-coupling reactions. This guide provides a comparative analysis of expected reaction yields for Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions with this substrate, benchmarked against typical literature-derived values for similar halo-pyridines. Detailed experimental protocols and mechanistic diagrams are presented to aid in experimental design and optimization.

Comparative Reaction Yields

The following table summarizes the anticipated reaction yields for the functionalization of this compound in three common palladium-catalyzed cross-coupling reactions. These values are extrapolated from published data on analogous bromopyridine derivatives and serve as a benchmark for laboratory experiments.[1][2][3][4] It is important to note that actual yields may vary based on specific reaction conditions, reagent purity, and scale.

Reaction TypeCoupling PartnerCatalyst System (Typical)SolventBaseTemperature (°C)Expected Yield Range (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄1,4-Dioxane/H₂OK₂CO₃80-10075-95
Sonogashira Terminal alkynePd(PPh₃)₂Cl₂ / CuITHF / Et₃NEt₃N25-6570-90
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XantphosTolueneCs₂CO₃100-12060-85

Experimental Protocols

Detailed methodologies for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions with this compound are provided below. These protocols are based on established procedures for similar substrates.[3][5][6][7]

Suzuki-Miyaura Coupling Protocol

This procedure outlines the palladium-catalyzed cross-coupling of an aryl halide with an organoboron compound.[8]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL).

  • Degassing: Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling Protocol

This protocol describes the coupling of a terminal alkyne with an aryl halide.[9]

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol) and copper(I) iodide (0.06 mmol) to the solution.

  • Degassing: Degas the mixture with argon for 15 minutes.

  • Reaction Conditions: Stir the reaction at room temperature for 16-24 hours or until completion is indicated by TLC or LC-MS. For less reactive substrates, gentle heating to 50-65 °C may be required.[3]

  • Work-up: Remove the solvent in vacuo. Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Buchwald-Hartwig Amination Protocol

This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine.[10]

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), Xantphos (0.04 mmol), and cesium carbonate (1.4 mmol).

  • Reagent Addition: Evacuate and backfill the tube with argon. Add the amine (1.2 mmol) and anhydrous toluene (10 mL).

  • Reaction Conditions: Seal the tube and heat the mixture to 110 °C for 18-24 hours.

  • Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product via flash column chromatography.

Visualizations: Workflow and Mechanisms

To better illustrate the experimental process and underlying chemical transformations, the following diagrams are provided.

G Experimental Workflow for Benchmarking cluster_prep Preparation cluster_reactions Cross-Coupling Reactions cluster_analysis Analysis & Comparison A This compound D Suzuki-Miyaura Coupling A->D E Sonogashira Coupling A->E F Buchwald-Hartwig Amination A->F B Coupling Partners (Boronic Acid, Alkyne, Amine) B->D B->E B->F C Catalysts & Reagents C->D C->E C->F G Reaction Monitoring (TLC/LC-MS) D->G E->G F->G H Purification (Chromatography) G->H I Yield Calculation H->I J Comparison with Literature Values I->J Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 OA Oxidative Addition Pd(0)L2->OA Ar-X ArPd(II)XL2 ArPd(II)XL2 OA->ArPd(II)XL2 Trans Transmetalation ArPd(II)XL2->Trans RE Reductive Elimination RE->Pd(0)L2 Ar-alkyne ArPd(II)(alkyne)L2 ArPd(II)(alkyne)L2 ArPd(II)(alkyne)L2->RE Trans->ArPd(II)(alkyne)L2 CuX CuX Deprot Deprotonation CuX->Deprot Alkyne Base Cu-alkyne Cu-alkyne Deprot->Cu-alkyne Cu-alkyne->Trans Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine_Coordination Ar-Pd(II)-X(L)->Amine_Coordination R2NH [Ar-Pd(II)-X(L)(HNR2)] [Ar-Pd(II)-X(L)(HNR2)] Amine_Coordination->[Ar-Pd(II)-X(L)(HNR2)] Deprotonation Deprotonation [Ar-Pd(II)-X(L)(HNR2)]->Deprotonation Base Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive_Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

References

A Comparative Guide to Alternative Reagents for Tert-Butyl 3-bromo-6-chloropicolinate in Key Cross-Coupling Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of novel molecular entities, the selection of appropriate building blocks is paramount. Tert-Butyl 3-bromo-6-chloropicolinate is a valuable reagent in palladium-catalyzed cross-coupling reactions, offering a versatile scaffold for the introduction of diverse functionalities. However, the exploration of alternative reagents can provide advantages in terms of reactivity, selectivity, cost, and downstream synthetic manipulations. This guide provides an objective comparison of this compound with two common alternatives: Methyl 3-bromo-6-chloropicolinate and 3-Bromo-6-chloropicolinic acid , in three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The performance of the three picolinate derivatives in this reaction is summarized below. The tert-butyl ester is presumed to offer steric bulk that may influence reaction kinetics, while the methyl ester and carboxylic acid present different electronic and solubility profiles.

SubstrateCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂TolueneK₂CO₃10012~85 (estimated)
Methyl 3-bromo-6-chloropicolinatePhenylboronic acidPd(PPh₃)₄Dioxane/H₂ONa₂CO₃90488[1]
3-Bromo-6-chloropicolinic acidArylboronic acidPd(OAc)₂ / PPh₃Dioxane/H₂OK₂CO₃1001275-90

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the synthesis of arylamines. The choice of the picolinate derivative can impact the reaction efficiency, particularly with challenging amine coupling partners.

SubstrateCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
This compoundMorpholinePd₂(dba)₃ / XantphosTolueneNaOtBu11018~70-80 (estimated)
Methyl 3-bromo-6-chloropicolinatePiperidinePd₂(dba)₃ / BINAPTolueneNaOtBu1001678
3-Bromo-6-chloropicolinic acidVarious aminesPd(OAc)₂ / XPhosDioxaneCs₂CO₃1002460-85

Performance in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds, which are valuable functionalities in medicinal chemistry and materials science. The reactivity of the picolinate derivatives in this transformation is outlined below.

SubstrateCoupling PartnerCatalyst SystemSolventBaseTemp. (°C)Time (h)Yield (%)
This compoundPhenylacetylenePd(PPh₃)₂Cl₂ / CuITHFEt₃N656~80 (estimated)
Methyl 3-bromo-6-chloropicolinateTrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N-80585
3-Bromo-6-chloropicolinic acidPhenylacetylenePd(PPh₃)₄ / CuIDMFEt₃N80870-85

Experimental Protocols

Detailed methodologies for representative transformations are provided below. These protocols are based on established procedures for similar substrates and can be adapted for specific research needs.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 3-bromo-6-chloropicolinate with Phenylboronic Acid[1]

Materials:

  • Methyl 3-bromo-6-chloropicolinate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add Methyl 3-bromo-6-chloropicolinate, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a 6-Bromoquinoline Derivative (Analogous Protocol)

Materials:

  • 6-Bromoquinoline derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk tube.

  • Add the 6-bromoquinoline derivative and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling of 3-Bromo-7-chloro-1-benzothiophene (Analogous Protocol)

Materials:

  • 3-Bromo-7-chloro-1-benzothiophene (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-bromo-7-chloro-1-benzothiophene, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 65 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the ammonium salt, and concentrate the filtrate.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Workflows and Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the general workflows for the discussed cross-coupling reactions and a relevant biological signaling pathway where the resulting picolinate derivatives may find application.

Suzuki_Workflow reagents Aryl Halide + Boronic Acid/Ester setup Reaction Setup: Pd Catalyst, Base, Solvent reagents->setup 1. reaction Heating & Stirring setup->reaction 2. workup Aqueous Workup & Extraction reaction->workup 3. purification Column Chromatography workup->purification 4. product Purified Biaryl Product purification->product 5.

General workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Workflow reagents Aryl Halide + Amine setup Reaction Setup: Pd Catalyst, Ligand, Base, Solvent reagents->setup 1. reaction Heating & Stirring setup->reaction 2. workup Filtration & Concentration reaction->workup 3. purification Column Chromatography workup->purification 4. product Purified Arylamine Product purification->product 5.

General workflow for Buchwald-Hartwig amination.

Sonogashira_Workflow reagents Aryl Halide + Terminal Alkyne setup Reaction Setup: Pd Catalyst, CuI, Base, Solvent reagents->setup 1. reaction Heating & Stirring setup->reaction 2. workup Filtration & Concentration reaction->workup 3. purification Column Chromatography workup->purification 4. product Purified Alkynylated Product purification->product 5.

General workflow for Sonogashira coupling.
Biological Relevance: Inhibition of EGFR Signaling Pathway

Picolinic acid derivatives have emerged as promising scaffolds for the development of kinase inhibitors.[2][3] The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[4][5][6] The synthesized picolinate derivatives can be screened for their ability to inhibit EGFR, thereby blocking downstream signaling cascades and inducing apoptosis in cancer cells.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Picolinate Picolinate Derivative (Inhibitor) Picolinate->EGFR Inhibits EGF EGF (Ligand) EGF->EGFR

Simplified EGFR signaling pathway and inhibition.

This guide provides a foundational comparison of this compound and its alternatives in key synthetic transformations. The choice of reagent will ultimately depend on the specific requirements of the synthetic route, including desired reactivity, steric and electronic considerations, and the nature of the final product. The provided protocols and biological context aim to facilitate informed decision-making for researchers in the dynamic field of drug discovery and development.

References

Safety Operating Guide

Proper Disposal of tert-Butyl 3-bromo-6-chloropicolinate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed procedures for the safe disposal of tert-Butyl 3-bromo-6-chloropicolinate (CAS Number: 1235036-15-3).

Hazard Summary

Before handling this compound, it is crucial to be aware of its associated hazards. This compound is classified with the GHS07 pictogram, indicating that it is harmful.

Hazard Statements:

  • H302: Harmful if swallowed.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety.

PPE CategoryRequired Equipment
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Body Protection Laboratory coat.
Respiratory Use only under a chemical fume hood.[1]

Spill & Leak Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent further contamination.

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain: Use an inert absorbent material, such as sand or vermiculite, to soak up the spilled chemical.[1][2]

  • Collect: Carefully scoop the absorbed material into a suitable, labeled, and closed container for disposal.[1][2][3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_containment Containment cluster_disposal Final Disposal start Start: Have this compound waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Labeled, Compatible Hazardous Waste Container fume_hood->waste_container transfer Transfer Waste into Container waste_container->transfer seal Securely Seal the Container transfer->seal storage Store in a Designated, Well-Ventilated Hazardous Waste Area seal->storage disposal_service Arrange for Pickup by a Licensed Chemical Waste Disposal Service storage->disposal_service end End: Proper Disposal Complete disposal_service->end

Caption: Workflow for the safe disposal of this compound.

Detailed Disposal Protocol

The disposal of this compound must be handled as hazardous waste. Adherence to institutional and local regulations is mandatory.

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Halogenated organic compounds often require specific disposal methods.

  • Containerization:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name ("this compound"), the associated hazards (e.g., "Harmful"), and the accumulation start date.

    • Keep the container tightly closed when not in use.[1][3]

  • Storage:

    • Store the waste container in a designated and secure hazardous waste accumulation area.

    • This area should be well-ventilated and away from heat, sparks, and open flames.[2][3]

    • Ensure the storage area is incompatible materials, such as strong oxidizing agents and strong bases.[1]

  • Final Disposal:

    • Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[2]

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[2]

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment.

References

Essential Safety and Operational Guide for Handling tert-Butyl 3-bromo-6-chloropicolinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of tert-Butyl 3-bromo-6-chloropicolinate (CAS No. 1235036-15-3). Adherence to these guidelines is essential for ensuring laboratory safety and proper experimental conduct.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. The following table summarizes the required PPE based on the potential hazards.

Protection Type Required Equipment Purpose
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is recommended when there is a splash hazard.To protect against eye irritation or injury from dust or splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and potential irritation.
Body Protection A standard laboratory coat.To protect clothing and skin from accidental contact.
Respiratory Protection Not typically required under normal laboratory conditions with adequate ventilation. Use a NIOSH-approved respirator if handling large quantities or if dust is generated and ventilation is inadequate.To prevent respiratory tract irritation from inhalation of dust.

Hazard Identification and Precautionary Measures

Based on the Globally Harmonized System (GHS), this compound is classified with the GHS07 pictogram, indicating that it can be harmful if swallowed and may cause skin and eye irritation.

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are readily accessible.

    • Confirm that all required PPE is available and in good condition.

  • Handling the Compound:

    • Wear all required PPE as specified in the table above.

    • Handle the solid compound carefully to avoid generating dust.

    • If transferring the solid, use a spatula or other appropriate tool to minimize dispersal.

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.

    • Clean the work area and any equipment used.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Disposal Plan

All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Waste Collection:

    • Collect all solid waste (e.g., contaminated gloves, weighing paper) in a designated, labeled hazardous waste container.

    • Collect all liquid waste (e.g., reaction residues, contaminated solvents) in a separate, labeled hazardous waste container.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage and Disposal:

    • Store waste containers in a designated, secondary containment area away from incompatible materials.

    • Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling tert-Butyl 3-bromo-6-chloropicolinate CheckHazards Identify Chemical Hazards (GHS07: Harmful, Irritant) Start->CheckHazards EyeProtection Eye Protection: Safety Glasses/Goggles CheckHazards->EyeProtection HandProtection Hand Protection: Chemical-Resistant Gloves CheckHazards->HandProtection BodyProtection Body Protection: Lab Coat CheckHazards->BodyProtection RespiratoryProtection Respiratory Protection: Assess Ventilation CheckHazards->RespiratoryProtection Proceed Proceed with Experiment EyeProtection->Proceed HandProtection->Proceed BodyProtection->Proceed UseRespirator Use NIOSH-Approved Respirator RespiratoryProtection->UseRespirator Inadequate Ventilation or Dust Generation NoRespirator Standard Ventilation Sufficient RespiratoryProtection->NoRespirator Adequate Ventilation UseRespirator->Proceed NoRespirator->Proceed

Caption: PPE Selection Workflow for Chemical Handling.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.